Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (CAS: 2206264-52-8) is a highly specialized aliphatic amino acid derivative [1]. Featuring a sterically hindered gem-dimethyl group, an ethyl ester moiety, and a primary amine hydrochloride salt, this molecule presents a unique physicochemical topology. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing extraction protocols, and engineering anti-solvent crystallization workflows.
This guide provides an in-depth analysis of the solvation mechanics of this compound, empirical solubility categorizations, and a self-validating experimental protocol for precise solubility determination.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 4-amino-4-methylpentanoic acid ethyl ester HCl, one must dissect its structural domains and their respective thermodynamic interactions with various solvent classes.
Structural Dichotomy and Lattice Energy
The molecule exhibits a stark structural dichotomy:
Hydrophobic Domain: The 4-methylpentyl carbon backbone and the ethyl ester tail interact favorably with moderately polar and non-polar solvents via London dispersion forces and dipole-dipole interactions.
Ionic Domain: The
−NH3+Cl−
headgroup possesses immense crystal lattice energy (
ΔHlattice
).
For dissolution to occur, the solvation enthalpy (
ΔHsolvation
) provided by the solvent must overcome
ΔHlattice
. Non-polar solvents cannot provide sufficient ion-dipole interactions to break the ionic bonds, rendering the compound insoluble despite the lipophilic ester tail [2].
The Role of Dielectric Constant (
ϵ
) and Hydrogen Bonding
The dissolution of amine hydrochlorides in organic media is strictly governed by the solvent's dielectric constant and its hydrogen bond donating/accepting capacity. Protic solvents (e.g., Methanol,
ϵ≈32.7
) excel because they simultaneously separate the ion pair and form hydrogen bonds with both the chloride anion and the protonated amine [4]. Conversely, solvents like ethyl acetate (
ϵ≈6.0
) lack the dielectric capacity to sustain separated ions, forcing the solute to remain in its crystalline solid state.
Fig 1. Thermodynamic solvation pathways and anti-solvent crystallization mechanics.
Solubility Profile in Organic Solvents
Based on the structural homology of aliphatic amino acid ester hydrochlorides, the solubility profile of 4-amino-4-methylpentanoic acid ethyl ester HCl can be categorized into three distinct tiers. This data is critical for selecting reaction media and designing purification workflows.
Organic Solvent
Classification
Dielectric Constant (
ϵ
)
Estimated Solubility Tier
Practical Utility in Workflows
Methanol
Polar Protic
32.7
High (>100 mg/mL)
Primary reaction solvent; extraction of crude product [4].
Ethanol
Polar Protic
24.5
High (50–100 mg/mL)
Ideal for recrystallization when paired with an anti-solvent.
DMSO
Polar Aprotic
46.7
High (>100 mg/mL)
Preparation of high-concentration stock solutions; NMR analysis.
Dichloromethane
Polarizable
9.1
Low (<5 mg/mL)
Poor solvent for the salt; requires neutralization to the free base for dissolution.
Ethyl Acetate
Polar Aprotic
6.0
Insoluble (<1 mg/mL)
Primary Anti-Solvent. Used to precipitate the HCl salt while washing away organic impurities [3].
Hexane
Non-Polar
1.9
Insoluble (<0.1 mg/mL)
Trituration; aggressive removal of non-polar byproducts.
Note: To solubilize this compound in lipophilic solvents (like DCM or Toluene) for coupling reactions, the addition of a tertiary amine base (e.g., Triethylamine or DIPEA) is required to neutralize the HCl salt and liberate the highly soluble free-base amine.
To generate precise, quantitative solubility data for 4-amino-4-methylpentanoic acid ethyl ester HCl in your specific solvent mixtures, a rigorous, self-validating protocol must be employed.
Because this specific molecule lacks a strong UV chromophore (no aromatic rings or conjugated systems), standard HPLC-UV quantification is unreliable at low concentrations. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be utilized. Furthermore, the protocol must validate that the undissolved solid has not undergone a polymorphic transition or formed a solvate during equilibration.
Step-by-Step Workflow
Isothermal Equilibration:
Add an excess amount of 4-amino-4-methylpentanoic acid ethyl ester HCl (approx. 200 mg) to a 2 mL HPLC vial containing 1 mL of the target organic solvent.
Seal the vial and agitate via a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation:
Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.
Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is highly inert and prevents the hydrophobic adsorption of the ester tail, which could artificially lower the measured concentration).
Quantification (Aliquot A):
Dilute the filtered supernatant with a known volume of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).
Inject into an HPLC-ELSD system. Compare the peak area against a pre-established calibration curve of the standard.
Solid-Phase Validation (Aliquot B):
Recover the residual solid pellet from the centrifuge tube.
Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).
(Causality: If the XRPD pattern deviates from the reference anhydrous hydrochloride salt, a solvate has formed, and the measured solubility represents the solvate, not the original API).
Fig 2. Self-validating high-throughput solubility screening workflow for ester hydrochlorides.
The stark contrast in solubility between protic solvents and aprotic/non-polar solvents is the cornerstone of purification for 4-amino-4-methylpentanoic acid ethyl ester HCl.
During synthesis (e.g., esterification of the parent amino acid using thionyl chloride and ethanol), the product remains highly soluble in the reaction mixture. To isolate the pure hydrochloride salt without resorting to tedious chromatography:
Concentrate the ethanolic reaction mixture under reduced pressure to a minimal volume.
Slowly add Ethyl Acetate dropwise while stirring vigorously at 0 °C.
The ethyl acetate acts as an aggressive anti-solvent. It rapidly lowers the bulk dielectric constant of the medium, forcing the
ΔHlattice
to dominate, resulting in the quantitative precipitation of the target hydrochloride salt [3].
Unreacted organic impurities and byproducts remain dissolved in the ethyl acetate layer, yielding a high-purity crystalline product upon filtration.
References
Paquet, A. (1976). Succinimidyl esters of fatty acids for amino acid acylations. Canadian Journal of Chemistry. Retrieved from [Link]
Pu, J., et al. (2019). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from [Link]
Li, Y., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central (PMC). Retrieved from [Link]
Exploratory
Safety Data Sheet (SDS) and Advanced Handling Guidelines for 4-Amino-4-methylpentanoic Acid Ethyl Ester Hydrochloride in API Synthesis
Prepared by: Senior Application Scientist, Chemical Development & Safety Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Abstract In modern drug discovery and Active Pharmaceutical In...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Development & Safety
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
In modern drug discovery and Active Pharmaceutical Ingredient (API) synthesis, unnatural amino acid derivatives are critical building blocks for peptidomimetics and targeted therapeutics. 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride (CAS: 2206264-52-8) is a highly specialized intermediate. Because of its unique steric hindrance (a gem-dimethyl group adjacent to the amine) and its formulation as a hydrochloride salt, it requires precise handling, storage, and reaction conditions. This whitepaper synthesizes the core Safety Data Sheet (SDS) guidelines with field-proven experimental methodologies, providing a self-validating framework for its safe and efficient integration into synthetic workflows.
Physicochemical Profiling & Structural Causality
To design a safe and effective experimental protocol, one must first understand the causality behind the compound's physical state. The compound is supplied as a hydrochloride (HCl) salt rather than a free base.
The Causality of the Salt Form: Free primary amines are prone to auto-condensation, atmospheric oxidation, and rapid degradation. By protonating the amine to form the HCl salt, the electron lone pair on the nitrogen is sequestered, dramatically increasing the shelf-life and thermal stability of the molecule. Furthermore, the ethyl ester moiety protects the carboxylic acid from unwanted polymerization during peptide coupling [1].
Soluble in polar aprotic solvents (DMF, DMSO) and DCM
Hazard Classification
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Assessment & SDS Core Directives
According to global chemical substance databases, this compound presents specific occupational hazards that must be mitigated through engineering controls and Personal Protective Equipment (PPE) [2].
Causality: When the crystalline hydrochloride salt contacts the moisture inherent in human skin or eyes (sweat, basal tears), it undergoes localized dissociation. This releases trace amounts of hydrochloric acid, causing a rapid drop in local pH and resulting in acute tissue irritation. The lipophilic ethyl ester tail further allows the molecule to interact with the lipid bilayers of epidermal cells, exacerbating the irritation.
H336 (May cause drowsiness or dizziness / Respiratory irritation):
Causality: Inhalation of fine particulate dust can irritate the mucosal membranes of the respiratory tract.
Emergency First Aid Protocols
Ocular Exposure: Immediately flush with copious amounts of pH-neutral saline for a minimum of 15 minutes. The self-validating check here is the use of pH paper on the eye's tear film to ensure neutralization before ceasing irrigation.
Dermal Exposure: Wash the affected area with polyethylene glycol (PEG) based solutions or copious soap and water. Do not use basic solvents, which could drive the free-based lipophilic amine deeper into the dermis.
Advanced Handling & Storage Protocols
Standard ambient storage will lead to the gradual degradation of this compound.
Temperature Control: Must be stored at 2–8°C .
Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen).
Causality: The ethyl ester is susceptible to slow hydrolysis when exposed to atmospheric moisture, which would convert it back to the free carboxylic acid, ruining its utility in selective coupling. Argon, being heavier than air, provides a superior blanket to displace moisture during repeated opening of the reagent bottle.
Dispensing: Always allow the sealed container to reach room temperature in a desiccator before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric water onto the hygroscopic HCl salt, ruining the batch.
Experimental Methodology: Safe Integration in Peptide Synthesis
When utilizing 4-amino-4-methylpentanoic acid ethyl ester hydrochloride in API synthesis, the primary challenge is the in situ generation of the free amine without causing side reactions. The following step-by-step EDC/HOBt-mediated coupling protocol is designed as a self-validating system [3].
Step-by-Step Coupling Protocol
Step 1: Reagent Preparation & Solvation
In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Maintain the system under a positive pressure of Argon.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively strips the HCl from the amine without attacking the ethyl ester. The 0.2 equiv excess ensures complete neutralization. The solution will transition from a cloudy suspension to a clear solution, providing visual validation of successful free-basing.
Step 3: Carboxylic Acid Activation
In a separate vial, dissolve the target carboxylic acid (1.1 equiv) and Hydroxybenzotriazole (HOBt) (1.1 equiv) in DCM.
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equiv) and stir for 15 minutes.
Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, preventing the need for hazardous filtration of fine particulates and simplifying the downstream workup.
Step 4: Coupling & Reaction Monitoring
Transfer the activated ester solution to the free amine solution. Allow it to warm to room temperature and stir for 12 hours.
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which stains deep purple/red) confirms reaction completion.
Step 5: Aqueous Quench & Waste Segregation
Quench the reaction by adding saturated aqueous NaHCO₃.
Extract the organic layer, wash with 1M HCl (to remove unreacted free amine), and wash with brine.
Dispose of the DCM organic waste strictly in designated Halogenated Waste containers to comply with environmental safety standards.
Workflow Visualization
Figure 1: Safe handling and coupling workflow for the amino acid ester hydrochloride.
Conclusion
Handling 4-amino-4-methylpentanoic acid ethyl ester hydrochloride requires a deep understanding of its physicochemical properties. By respecting its hygroscopic nature, mitigating its irritant properties through proper PPE, and utilizing rational, self-validating synthetic protocols (like in situ DIPEA neutralization and EDC-mediated coupling), researchers can safely maximize the yield and purity of their target APIs.
References
Title: ethyl 4-amino-4-methylpentanoate hydrochloride — Chemical Substance Information
Source: NextSDS Chemical Database
URL: [Link]
Title: Synthesis, characterization and pharmacological evaluation of amide prodrugs
Source: ResearchGate / Journal of the Brazilian Chemical Society
URL: [Link]
Foundational
The Multifaceted Mechanisms of 4-Amino-4-Methylpentanoic Acid Derivatives in Drug Design: A Technical Guide
Foreword In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer diverse biological activities is paramount. Among these, non-proteinogenic amino acids and their derivatives have...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer diverse biological activities is paramount. Among these, non-proteinogenic amino acids and their derivatives have emerged as a promising class of molecules with the potential to modulate a range of physiological processes. This guide provides an in-depth technical exploration of the mechanisms of action of 4-amino-4-methylpentanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into their molecular interactions with key physiological targets, the downstream signaling consequences, and the experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.
Introduction to 4-Amino-4-Methylpentanoic Acid Derivatives
4-Amino-4-methylpentanoic acid is a non-proteinogenic γ-amino acid. Its unique structural features, including the quaternary carbon at the 4-position, provide a rigid framework that can be strategically modified to create a diverse library of derivatives. These modifications can profoundly influence the molecule's pharmacokinetic properties and its affinity for various biological targets. The inherent stability of this scaffold makes it an attractive starting point for the design of novel therapeutics with improved bioavailability and metabolic resistance.
The exploration of 4-amino-4-methylpentanoic acid derivatives has revealed a fascinating polypharmacology, with different analogs exhibiting distinct mechanisms of action. This guide will focus on two of the most prominent and well-characterized mechanisms: antagonism of voltage-gated calcium channels and modulation of the gamma-hydroxybutyrate (GHB) receptor system.
Mechanism of Action I: Antagonism of Voltage-Gated Calcium Channels
A significant class of 4-amino-4-methylpentanoic acid derivatives has been identified as potent antagonists of voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) and L-type (CaV1.x) channels. This antagonistic activity underlies their potential therapeutic applications in conditions such as chronic pain and hypertension.
Molecular Targets: N-type and L-type Calcium Channels
Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[1][2][3] Derivatives of 4-amino-4-methylpentanoic acid have been shown to selectively target specific subtypes of these channels.
N-type (CaV2.2) Calcium Channels: Predominantly located in the presynaptic terminals of neurons, N-type calcium channels are key regulators of neurotransmitter release.[4][5] Blockade of these channels can effectively dampen neuronal excitability, a mechanism highly relevant for the treatment of neuropathic pain.[6]
L-type (CaV1.x) Calcium Channels: These channels are abundant in cardiac and smooth muscle cells, as well as in neurons.[1][3] Their inhibition leads to vasodilation and a decrease in cardiac contractility, making them established targets for antihypertensive drugs.[7] The primary L-type channel subtypes in the cardiovascular system and brain are CaV1.2 and CaV1.3.[8][9]
One notable example is the derivative (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, which has demonstrated efficacy as a calcium channel antagonist in animal models of pain.[10]
Molecular Interactions and Downstream Signaling
The binding of 4-amino-4-methylpentanoic acid derivatives to VGCCs is a complex process influenced by the specific substitutions on the parent scaffold. Molecular docking studies suggest that these derivatives can interact with key amino acid residues within the channel pore, physically occluding the passage of calcium ions.[11][12]
The downstream consequences of this blockade are significant:
Inhibition of Neurotransmitter Release: By blocking N-type calcium channels at presynaptic terminals, these derivatives prevent the influx of calcium that is necessary for the fusion of synaptic vesicles with the neuronal membrane. This leads to a reduction in the release of excitatory neurotransmitters like glutamate and substance P, which are pivotal in the transmission of pain signals.[5]
Modulation of Muscle Contractility: Antagonism of L-type calcium channels in vascular smooth muscle cells prevents the calcium influx required for contraction, leading to vasodilation and a reduction in blood pressure.[13] In cardiac muscle, this blockade reduces the force of contraction.
The following diagram illustrates the general mechanism of VGCC antagonism by these derivatives.
Caption: Antagonism of N-type calcium channels by 4-amino-4-methylpentanoic acid derivatives.
Structure-Activity Relationships (SAR)
The efficacy and selectivity of these derivatives as calcium channel blockers are highly dependent on their chemical structure. Key SAR observations include:
Modification
Impact on Activity
Lipophilic side chains
Generally enhance binding affinity to the hydrophobic pockets of the channel protein.
Aromatic substitutions
Can influence selectivity for different channel subtypes. For example, specific substitutions on a phenyl ring can favor N-type over L-type channel blockade.
Stereochemistry
The stereochemistry at chiral centers can be critical for potent activity, as seen with the (S)-enantiomer of the aforementioned analgesic compound.
Further research is ongoing to precisely map the pharmacophore required for optimal and selective VGCC antagonism.[6][14]
Mechanism of Action II: Modulation of the GHB Receptor System
A distinct subset of 4-amino-4-methylpentanoic acid derivatives, exemplified by the structural analog 4-hydroxy-4-methylpentanoic acid, interacts with the gamma-hydroxybutyrate (GHB) receptor system. This interaction presents a different therapeutic avenue, potentially for neurological disorders.
Molecular Target: The GHB Receptor
The GHB receptor is a G-protein coupled receptor (GPCR) that is endogenously activated by GHB, a metabolite of GABA.[15][16] It is distinct from the GABAB receptor, although high concentrations of GHB can also weakly activate GABAB receptors.[[“]] The structural analog, 4-hydroxy-4-methylpentanoic acid (UMB68), has been shown to be a selective ligand for the GHB receptor, with no significant binding to GABAergic receptors.[18][19] This selectivity is crucial as it allows for the dissection of GHB receptor-mediated effects from those of the GABAB receptor.
Molecular Interactions and Downstream Signaling
The binding of ligands to the GHB receptor can initiate a complex downstream signaling cascade. The functional consequences of this binding are not fully elucidated and can be context-dependent, leading to both excitatory and inhibitory effects.
Modulation of Dopamine Release: The GHB receptor system is known to have a biphasic effect on dopamine release. Low concentrations of agonists can stimulate dopamine release, while higher concentrations can be inhibitory.[16] This modulation of the dopaminergic system suggests potential applications in disorders where dopamine signaling is dysregulated.
Excitatory Effects: Unlike the generally inhibitory effects of GABAB receptor activation, stimulation of the GHB receptor can lead to neuronal excitation, convulsions at high doses, and increased release of glutamate.[20]
The precise signaling pathways coupled to the GHB receptor are still an active area of research, but are thought to involve G-proteins that modulate ion channels and adenylyl cyclase activity.[21][22]
Caption: Modulation of the GHB receptor by a 4-amino-4-methylpentanoic acid analog.
Experimental Protocols for Mechanistic Elucidation
A variety of in vitro and in vivo techniques are employed to characterize the mechanism of action of 4-amino-4-methylpentanoic acid derivatives.
Calcium Channel Antagonism Assays
4.1.1. Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function.[2][8][23]
Objective: To directly measure the effect of a compound on the ionic currents flowing through specific voltage-gated calcium channels.
Methodology:
Culture cells expressing the target calcium channel subtype (e.g., HEK293 cells transfected with the CaV2.2 gene).
Use a glass micropipette to form a high-resistance "giga-seal" with the cell membrane.
Establish a whole-cell recording configuration.
Apply a voltage-clamp protocol to elicit calcium currents.
Perfuse the cells with a solution containing the test compound at various concentrations.
Record the changes in the amplitude and kinetics of the calcium currents to determine the inhibitory concentration (IC50).
4.1.2. Fluorescence-Based Assays
These assays are suitable for high-throughput screening (HTS) to identify potential calcium channel blockers.[1][24]
Objective: To indirectly measure calcium influx by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Methodology:
Load cells expressing the target calcium channel with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Incubate the cells with the test compounds.
Depolarize the cells with a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.
Measure the change in fluorescence intensity using a plate reader or fluorescence microscope. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of calcium influx.
GHB Receptor Modulation Assays
4.2.1. Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for the GHB receptor.[21][22]
Objective: To quantify the interaction between a radiolabeled ligand and the GHB receptor in the presence of an unlabeled test compound.
Methodology:
Prepare cell membranes from a tissue or cell line known to express the GHB receptor.
Incubate the membranes with a constant concentration of a radiolabeled GHB receptor ligand (e.g., [³H]NCS-382) and varying concentrations of the unlabeled test compound.
Separate the bound from the unbound radioligand by rapid filtration.
Quantify the amount of bound radioactivity using a scintillation counter.
Calculate the IC50 of the test compound, which can be converted to a binding affinity constant (Ki).
Enzyme Inhibition Assays
While not the primary focus of this guide for this specific class of compounds, enzyme inhibition is a potential mechanism for other amino acid derivatives.[25][26]
Objective: To determine if a compound can inhibit the activity of a specific enzyme.
Methodology (General):
Prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors.
Add the test compound at various concentrations.
Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Calculate the IC50 of the compound.
Conclusion and Future Directions
Derivatives of 4-amino-4-methylpentanoic acid represent a versatile and promising scaffold in drug design. Their ability to be tailored to interact with distinct and important physiological targets, such as voltage-gated calcium channels and the GHB receptor, highlights their therapeutic potential across a range of disorders, from chronic pain to neurological conditions.
The future of research in this area will likely focus on:
Structure-Activity Relationship (SAR) Refinement: Continued medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic profiles of these derivatives for specific targets.
Exploration of Novel Targets: Investigating the potential for these derivatives to interact with other biological targets, including other ion channels, receptors, and enzymes.
In Vivo Efficacy and Safety Profiling: Rigorous preclinical and clinical studies to translate the promising in vitro findings into safe and effective therapies.
As our understanding of the intricate molecular mechanisms of these compounds deepens, so too will our ability to harness their therapeutic potential for the benefit of patients.
References
Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409.
Maitre, M. (1997). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in Neurobiology, 51(3), 337-361.
Catterall, W. A. (2011). L-type calcium channel. Wikipedia.
BIRAC. (n.d.).
Lipscombe, D., et al. (2004). L-Type Calcium Channels: The Low Down. Journal of Neurophysiology, 92(5), 2633-2641.
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Snutch, T. P., & Reuveny, E. (2004). Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. Neuron, 42(3), 503-514.
Tunnicliff, G. (2019). DARK Classics in Chemical Neuroscience: Gamma-Hydroxybutyrate (GHB). ACS Chemical Neuroscience, 10(7), 3065-3075.
Striessnig, J., et al. (2002). L-Type Calcium Channels.
Wu, J., et al. (2017). L-Type Calcium Channel Inhibition Contributes to the Proarrhythmic Effects of Aconitine in Human Cardiomyocytes. PLOS ONE, 12(1), e0168435.
Ito, S., & Abe, K. (2007). Ca2+ Channel Subtypes and Pharmacology in the Kidney.
Striessnig, J., et al. (2014). L-type Ca2+ channels in heart and brain. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 3(2), 15-38.
Striessnig, J., et al. (2018). From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms. Trends in Neurosciences, 41(3), 152-166.
Kamal, R. M., et al. (2016). The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. Neuropsychobiology, 73(3), 133-146.
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Striessnig, J., & Koschak, A. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-109.
Wikipedia contributors. (2023, November 28). GHB receptor. In Wikipedia, The Free Encyclopedia.
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Scott, V. E., et al. (2012). Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca2+ channel blockers with analgesic activity.
Barros, E. P., et al. (2022). Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers in Molecular Biosciences, 9, 984594.
Yokoyama, K., et al. (2001). Structure-activity study and analgesic efficacy of amino acid derivatives as N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 11(16), 2187-2190.
Indenbom, A. V., et al. (2021). Studying the Effect of Amino Acid Substitutions in the M2 Ion Channel of the Influenza Virus on the Antiviral Activity of the Aminoadamantane Derivative In Vitro and In Silico. Pharmaceutical Chemistry Journal, 55(1), 26-32.
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Freitas, C. S., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(11), 3330.
Nattel, S. (2014). N-type calcium channel blockade: a new approach to preventing sudden cardiac death?. Cardiovascular Research, 104(1), 1-2.
Al-Zoubi, R. M. (2023). Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry, 1(1), 1-10.
Fusi, F., et al. (2021). Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1. Pharmaceuticals, 14(10), 988.
Ballell, L., et al. (2021). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. Pharmaceuticals, 14(3), 220.
Song, Y., et al. (2000). (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain. Journal of Medicinal Chemistry, 43(19), 3474-3477.
A Comprehensive Technical Guide on the Thermal Stability and Storage of 4-Amino-4-methylpentanoic Acid Ethyl Ester Hydrochloride
Executive Summary This guide provides an in-depth analysis of the thermal stability and optimal storage conditions for 4-amino-4-methylpentanoic acid ethyl ester hydrochloride. As a crucial intermediate or active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth analysis of the thermal stability and optimal storage conditions for 4-amino-4-methylpentanoic acid ethyl ester hydrochloride. As a crucial intermediate or active pharmaceutical ingredient (API), understanding its physicochemical stability is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a comprehensive framework for assessing and maintaining the integrity of this compound. We will explore its inherent structural liabilities, outline robust analytical methodologies for stability assessment, and provide evidence-based recommendations for handling and storage.
Introduction: The Imperative of Stability
The molecule at the heart of our discussion is 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (CAS: 2206264-52-8)[1]. Its structure, featuring a quaternary amino group, an ethyl ester, and a hydrochloride salt, presents a unique combination of functional groups that dictate its stability profile.
Amine Hydrochloride: Influences solubility, hygroscopicity, and thermal behavior.
Quaternary α-carbon to the amine: Provides steric hindrance, which may influence reaction rates.
The stability of a drug substance is not merely a regulatory checkbox; it is a fundamental attribute that impacts everything from formulation design and manufacturing processes to shelf-life and patient safety. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding of how this molecule behaves under various environmental stresses is a critical, foundational step in its development.
An analysis of the molecule's functional groups allows us to predict its primary degradation liabilities.
Inherent Molecular Liabilities
Hydrolysis: The ethyl ester functional group is the most probable site for hydrolytic degradation. This reaction, catalyzed by acid or base, cleaves the ester bond to yield 4-amino-4-methylpentanoic acid hydrochloride and ethanol.[3][4] The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.[4]
Oxidation: While less common for this specific structure compared to molecules with more susceptible residues like methionine or tryptophan, the amine group could be a target for oxidative stress, especially in the presence of trace metals or peroxides.[5]
Thermal Decomposition: At elevated temperatures, amino acids and their derivatives can undergo complex decomposition reactions, including decarboxylation, deamination, and condensation to form cyclic products or oligomers.[6] The hydrochloride salt form generally imparts greater crystalline stability compared to the free base, often resulting in a higher, more defined melting and decomposition temperature.[7]
The Role of the Hydrochloride Salt
The hydrochloride salt form is crucial for several reasons:
Enhanced Stability: It typically creates a more stable crystalline lattice, reducing the molecule's susceptibility to solid-state degradation.
Improved Solubility: It enhances aqueous solubility, which is often beneficial for formulation and analytical testing.
Hygroscopicity: A key consideration for hydrochloride salts is their tendency to absorb moisture from the atmosphere.[8] This is a critical parameter to assess, as absorbed water can act as a reactant and plasticizer, accelerating degradation pathways like hydrolysis.
The logical flow for investigating the stability of this compound is therefore to first characterize its intrinsic thermal properties in the solid state and then to probe its lability under forced degradation conditions.
Caption: Predicted degradation pathways for the target molecule.
Experimental Assessment of Thermal Stability
To move from prediction to empirical data, a combination of thermal analysis techniques is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a robust initial assessment of the material's thermal behavior.
Protocol: Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. This is the definitive method for identifying the temperature at which decomposition begins (onset temperature) and quantifying mass loss associated with desolvation or decomposition.[9]
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum pan.
Atmosphere: Nitrogen, at a flow rate of 50 mL/min, to provide an inert environment.
Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of any significant mass loss events. A mass loss below ~150°C may indicate the loss of residual solvent or adsorbed water, while significant loss at higher temperatures indicates thermal decomposition.[10]
Protocol: Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine melting point, heat of fusion, and to detect polymorphic transitions or solid-state reactions.[7][11] For hydrochloride salts, DSC can reveal complex thermal events, including dehydration and melting.[12]
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to a temperature just beyond the final event observed in TGA (e.g., 300 °C) at a heating rate of 10 °C/min.
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). The peak temperature of the main endotherm is typically reported as the melting point.[7]
Thermal Analysis Parameter
Typical Expected Result for a Stable Amine HCl Salt
Significance
TGA Onset of Decomposition
> 180 °C
Indicates the upper limit of thermal stability. Amino acids often decompose between 185 °C and 280 °C.[6]
DSC Melting Point
Sharp endotherm
A sharp, high-temperature melt indicates a pure, crystalline, and stable solid form.[7]
DSC Heat of Fusion (ΔHf)
High value
A higher heat of fusion generally correlates with a more stable crystal lattice.
Hygroscopicity (DVS)
< 2% water uptake at 80% RH
Low moisture uptake is critical for preventing hydrolysis and maintaining solid-state integrity.
Storage Stability and Forced Degradation
Forced degradation (or stress testing) is a cornerstone of stability assessment. It involves subjecting the compound to harsh conditions to intentionally generate degradation products.[13] This process is invaluable for identifying potential degradation pathways, understanding the molecule's intrinsic stability, and developing stability-indicating analytical methods.[5][14][15]
Protocol: Forced Degradation Studies
Causality: By subjecting the compound to conditions more severe than those it will encounter during storage, we can rapidly identify its vulnerabilities. The goal is to achieve 5-20% degradation, which is sufficient to detect and characterize impurities without completely destroying the molecule.[13][16]
Methodology:
A stock solution of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions. A control sample (protected from stress) is analyzed alongside the stressed samples.
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 8 hours. Ester hydrolysis is typically much faster under basic conditions.[4]
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation (Solution): Heat the stock solution at 60 °C for 48 hours.
Thermal Degradation (Solid State): Store the solid powder at 105 °C for 24 hours.[17]
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Caption: Experimental workflow for forced degradation studies.
The Stability-Indicating Method: HPLC-UV/MS
Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its degradation products.[18] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.
Illustrative HPLC Method:
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and mass spectrometry for peak identification.
This method will separate the polar parent compound from its likely less polar ester hydrolysis product and other potential impurities. The results from the forced degradation study are used to validate that the HPLC method can resolve all generated degradation products from the parent peak.
Recommended Storage and Handling
Based on the physicochemical principles and potential liabilities identified, the following storage conditions are recommended to ensure long-term stability:
Condition
Recommendation
Rationale
Temperature
Store in a cool place (e.g., 2-8 °C for long-term or controlled room temperature for short-term).
Minimizes the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[19][20]
Humidity
Store in a dry place, in a tightly sealed container, preferably with a desiccant.[8][19]
Prevents moisture absorption, which is the primary risk factor for initiating hydrolysis of the ester group.
Light
Protect from light. Store in amber vials or opaque containers.
Although not predicted to be a primary degradation route, this is a standard precaution for all pharmaceutical materials to prevent photolytic degradation.[5]
Atmosphere
For maximum stability, especially for reference standards, storage under an inert gas (e.g., argon or nitrogen) is advisable.
The stability of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride is governed by the interplay of its ethyl ester and amine hydrochloride functionalities. The primary degradation pathway is predicted to be hydrolysis of the ester bond, a reaction accelerated by moisture, high temperatures, and non-neutral pH. Thermal analysis via TGA and DSC is essential for defining its solid-state thermal limits, while a systematic forced degradation study is required to fully elucidate its degradation profile and validate a stability-indicating HPLC method. Adherence to recommended storage conditions—cool, dry, and protected from light—is critical to preserving the integrity and purity of this compound for its intended use in research and drug development.
References
Biomacromolecules - ACS Publications. (2012). Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Available at: [Link]
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
Biofidus AG. (n.d.). Forced Degradation Studies. Available at: [Link]
PubMed. (2013). Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. Available at: [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
PMC - NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available at: [Link]
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]
ResearchGate. (n.d.). TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic.... Available at: [Link]
BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?. Available at: [Link]
SpringerLink. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Available at: [Link]
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available at: [Link]
ResearchGate. (2022). Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. Available at: [Link]
The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
ACS Publications. (2005). Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids during Wine Aging. Available at: [Link]
PMC - NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available at: [Link]
MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available at: [Link]
Egyptian Knowledge Bank. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available at: [Link]
PMC - NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Available at: [Link]
OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available at: [Link]
Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
ACS Publications. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. Available at: [Link]
ResearchGate. (n.d.). Degradation of components in drug formulations: A comparison between HPLC and DSC methods | Request PDF. Available at: [Link]
icf.ro. (n.d.). TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]
PMC - NIH. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Available at: [Link]
Chem-Sub. (n.d.). 4-amino-4-methylpentanoic acid hydrochloride — Chemical Substance Information. Available at: [Link]
synthesis pathways for 4-amino-4-methylpentanoic acid ethyl ester precursors
An In-depth Technical Guide to the Synthesis of 4-Amino-4-methylpentanoic Acid Ethyl Ester Precursors Introduction: The Significance of γ-Amino Acid Esters Substituted γ-amino acids and their corresponding esters are cru...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 4-Amino-4-methylpentanoic Acid Ethyl Ester Precursors
Introduction: The Significance of γ-Amino Acid Esters
Substituted γ-amino acids and their corresponding esters are crucial structural motifs in medicinal chemistry and drug development. They serve as key building blocks for peptidomimetics, anticonvulsant drugs, and other biologically active compounds. Specifically, 4-amino-4-methylpentanoic acid and its ethyl ester are valuable intermediates, offering a sterically hindered γ-amino acid scaffold that can impart unique conformational constraints and metabolic stability to parent molecules. The efficient and scalable synthesis of its precursors is therefore a topic of significant interest to researchers in both academic and industrial settings.
This technical guide provides an in-depth analysis of two primary, field-proven synthetic pathways for obtaining precursors to 4-amino-4-methylpentanoic acid ethyl ester. Each pathway is evaluated based on its chemical logic, experimental robustness, and strategic advantages. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, providing a reliable resource for drug development professionals and synthetic organic chemists.
Pathway 1: Conjugate Addition of a Nitroalkane Followed by Reduction
This pathway represents a highly efficient and convergent approach. The core strategy involves first constructing the complete carbon skeleton, including the quaternary center, via a Michael addition, and subsequently converting a nitro group into the desired amine. This route is often favored for its reliability and avoidance of highly reactive organometallic intermediates.
Causality and Strategic Choice
The selection of a Michael addition between 2-nitropropane and ethyl acrylate is strategically sound for several reasons. The reaction directly forms the C4-C5 bond of the target skeleton while simultaneously installing the nitrogen functionality (as a nitro group) at the C4 position. Nitroalkanes are excellent Michael donors when activated by a suitable base, and α,β-unsaturated esters are effective Michael acceptors.[1] The subsequent reduction of the tertiary nitro group is a well-established transformation, providing a direct path to the target amine.
Workflow for Pathway 1
Caption: Workflow for Nitroalkane Addition/Reduction Pathway.
Experimental Protocols
Step A: Synthesis of Ethyl 4-methyl-4-nitropentanoate via Michael Addition
This protocol is adapted from a highly efficient microwave-assisted method for the conjugate addition of nitroalkanes to acrylates.[2]
Reagent Setup: In a 50 mL microwave reactor vessel equipped with a magnetic stir bar, combine ethyl acrylate (1.0 eq.), 2-nitropropane (1.2 eq.), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq.) in anhydrous methanol (0.5 M).
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80 °C for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the limiting reagent (ethyl acrylate) is complete.
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol. Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (1 x 25 mL), and brine (1 x 25 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-methyl-4-nitropentanoate as a clear oil.
Step B: One-Pot Reduction and Protection to N-Boc-4-amino-4-methylpentanoic acid ethyl ester
This one-pot procedure effectively reduces the nitro group and protects the resulting amine in a single operation, which is crucial for preventing the common side reaction of intramolecular cyclization to the corresponding γ-lactam.[2]
Reagent Setup: To a solution of ethyl 4-methyl-4-nitropentanoate (1.0 eq.) in methanol (0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.).
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol% by weight) to the mixture.
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) from a balloon three times. Maintain the reaction under a positive pressure of H₂ (balloon) and stir vigorously at room temperature.
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Isolation: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the N-Boc protected γ-amino ester. The Boc-protecting group can be readily removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is desired.
Pathway 2: Synthesis of a Keto Ester Precursor Followed by Reductive Amination
This classic and robust pathway relies on the synthesis of a keto ester intermediate, which is then converted to the amine via reductive amination. This approach offers high modularity, as the keto ester can be a versatile precursor for various other derivatives.
Causality and Strategic Choice
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[3] Its primary advantage is the direct formation of the C-N bond on a pre-formed carbon skeleton.[4] The reaction can often be performed in a single pot under relatively mild conditions, using a variety of reducing agents that selectively reduce the imine intermediate in the presence of the starting ketone.[5] The main challenge in this pathway lies in the efficient synthesis of the required keto ester precursor, ethyl 4-methyl-4-oxopentanoate.
Workflow for Pathway 2
Caption: Workflow for Keto Ester Synthesis/Reductive Amination Pathway.
Experimental Protocols
Step A: Synthesis of Ethyl 4-methyl-4-oxopentanoate
As direct literature protocols for this specific ester are sparse, the following procedure is a robust, logical construction based on the principles of the acetoacetic ester synthesis, a fundamental and reliable method for preparing ketones.
Alkylation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.05 eq.) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 eq.) dropwise at 0 °C. After stirring for 30 minutes, add ethyl bromoacetate (1.0 eq.) dropwise, and then allow the reaction to warm to room temperature and stir overnight.
Second Alkylation: Cool the mixture again to 0 °C and add a second portion of sodium ethoxide (1.05 eq.). After 30 minutes, add methyl iodide (1.1 eq.) and allow the reaction to stir at room temperature for 8-12 hours.
Hydrolysis and Ketonization: Remove the ethanol under reduced pressure. Add a 10% aqueous NaOH solution and heat the mixture to reflux for 4 hours to hydrolyze the esters. Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1. Heat the acidified mixture to reflux for another 2-3 hours to promote decarboxylation.
Esterification: Cool the solution and extract the product (4-methyl-4-oxopentanoic acid) with diethyl ether. Dry the organic extracts, concentrate, and subject the crude acid to Fischer esterification by refluxing in ethanol with a catalytic amount of sulfuric acid to yield the final product, ethyl 4-methyl-4-oxopentanoate. Purify by vacuum distillation.
Step B: Reductive Amination of Ethyl 4-methyl-4-oxopentanoate
This is a general one-pot protocol for the reductive amination of a ketone.[4]
Reagent Setup: In a round-bottom flask, dissolve ethyl 4-methyl-4-oxopentanoate (1.0 eq.) in methanol (0.3 M).
Imine Formation: Add a 7 M solution of ammonia in methanol (5.0 eq.). If desired, a Lewis acid catalyst such as Ti(OiPr)₄ can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
Reduction: To the reaction mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood. Allow the reaction to warm to room temperature and stir overnight.
Workup: Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Basify the solution with aqueous NaOH or Na₂CO₃ to pH ~10.
Isolation and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation to yield 4-amino-4-methylpentanoic acid ethyl ester.
Both pathways offer viable routes to the target γ-amino ester precursors. The choice between them depends on available starting materials, equipment, and strategic considerations regarding safety and scalability.
Metric
Pathway 1 (Nitroalkane)
Pathway 2 (Reductive Amination)
Convergence
High. Carbon skeleton and nitrogen functionality installed in one step.
Moderate. Requires multi-step synthesis of the keto ester precursor.
Nitroalkanes can be hazardous. Hydrogenation requires careful handling.
Use of methyl iodide (toxic, alkylating agent) and sodium cyanoborohydride (releases HCN on acidification).
Scalability
Microwave step may be challenging to scale. Hydrogenation is scalable.
Classical reactions are generally scalable, though multi-step nature adds complexity.
Key Side Reactions
Lactam formation during nitro reduction (mitigated by one-pot Boc protection).
Over-alkylation during acetoacetic ester synthesis.
References
Ochoa-Lara, A., et al. (2012). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 56(2), 193-196. Available at: [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Executive Summary & Mechanistic Insights The incorporation of non-proteinogenic γ -amino acids into peptide backbones is a cornerstone strategy in the development of modern peptidomimetics and foldamers. Specifically, γ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insights
The incorporation of non-proteinogenic
γ
-amino acids into peptide backbones is a cornerstone strategy in the development of modern peptidomimetics and foldamers. Specifically,
γ
-amino acids bearing gem-dimethyl substitutions—such as 4-amino-4-methylpentanoic acid —exert a profound Thorpe-Ingold effect. This steric constraint heavily restricts the conformational flexibility of the peptide backbone, reliably inducing stable secondary structures such as 12-helices or reverse turns while conferring near-absolute resistance to proteolytic degradation[1],[2].
However, utilizing 4-amino-4-methylpentanoic acid ethyl ester hydrochloride as a building block presents a significant synthetic hurdle: The Tertiary Carbinamine Challenge .
The amino group at the C4 (
γ
) position is situated on a fully substituted tertiary carbon. Traditional activation methods employed for amide bond formation, such as carbodiimides (DIC/DCC) or standard uronium salts (HBTU), are usually inefficient for sterically hindered couplings, suffering from low yields, massive deletion sequences, and slow reaction rates due to the bulky nature of their active ester intermediates (e.g., OBt or OAt esters)[3].
To successfully integrate this molecule, the synthetic architecture must be bifurcated based on its terminal utility. This guide details self-validating protocols for two distinct pathways:
Workflow A: Direct solution-phase N-acylation utilizing highly reactive acid fluorides to overcome steric clash[4].
Workflow B: Conversion of the ester into an Fmoc-protected free acid for seamless integration into Solid-Phase Peptide Synthesis (SPPS).
Strategic Workflows
Workflow for the integration of 4-amino-4-methylpentanoic acid ethyl ester HCl in peptide synthesis.
Quantitative Data: Reagent Selection Matrix
To establish a self-validating system, the choice of coupling reagent is dictated entirely by the steric profile of the reactive intermediate. The table below summarizes the causality behind reagent selection when acylating the hindered C4-amine.
Coupling Reagent
Reactive Intermediate
Steric Profile
Conversion Rate (24h)
Recommended Application
DIC / HOBt
O-Acylisourea / OBt
Very Bulky
< 10%
Not recommended for tertiary amines.
HATU / DIPEA
OAt Ester
Bulky
30 - 40%
Moderate hindrance; requires heat.
PyAOP / DIPEA
OAt (Phosphonium)
Bulky
50 - 60%
Solution phase; avoids guanidinylation.
BTFFH / DIPEA
Acid Fluoride (-F)
Minimal
> 90%
Optimal for highly hindered amines.
Note: Acid fluorides generated in situ via BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate) bypass the steric repulsion of bulky OBt/OAt leaving groups, allowing the tertiary carbinamine to successfully attack the carbonyl carbon[4].
Objective: Couple a standard Fmoc-Amino Acid to the hindered amine of 4-amino-4-methylpentanoic acid ethyl ester.
Mechanistic Rationale: We utilize BTFFH to generate an Fmoc-AA-F (acid fluoride) intermediate. The exceptionally small atomic radius of the fluoride ion minimizes transition-state steric clash, enabling the acylation of the tertiary carbinamine[3],[4].
Step-by-Step Procedure:
Neutralization: Dissolve 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and stir for 10 minutes at room temperature to freebase the amine.
Activation: In a separate flame-dried flask, dissolve the incoming Fmoc-AA-OH (1.5 eq) in anhydrous DCM (10 mL). Add BTFFH (1.5 eq) followed by DIPEA (3.0 eq). Stir for 15 minutes to allow complete conversion to the acid fluoride.
Coupling: Transfer the activated Fmoc-AA-F solution dropwise to the freebased ester solution.
Reaction: Seal the vessel and heat gently to 40 °C. Stir continuously for 18–24 hours. Monitor completion via TLC or LC-MS.
Workup: Dilute the mixture with DCM (20 mL). Wash sequentially with 5% aqueous NaHCO₃ (2 × 15 mL), 1M KHSO₄ (2 × 15 mL), and brine (15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dipeptide ethyl ester via flash chromatography if necessary.
Protocol B: Saponification and Fmoc-Protection (SPPS Preparation)
Objective: Convert the ethyl ester hydrochloride into Fmoc-4-amino-4-methylpentanoic acid for use as a standard SPPS building block.
Mechanistic Rationale: The ethyl ester is located on an unhindered primary carbon (C1), making alkaline hydrolysis rapid. However, subsequent Fmoc protection of the tertiary amine requires a highly reactive chloroformate (Fmoc-Cl) rather than the standard succinimide ester (Fmoc-OSu) to ensure quantitative conversion.
Step-by-Step Procedure:
Saponification: Dissolve the ethyl ester hydrochloride (1.0 eq, 5.0 mmol) in a 1:1 mixture of THF/H₂O (20 mL).
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir vigorously at room temperature for 4 hours. The unhindered C1 ester hydrolyzes quantitatively.
Solvent Adjustment: Remove THF under reduced pressure. Adjust the aqueous layer to pH 9.5 using 10% Na₂CO₃. Add 1,4-Dioxane (10 mL) to maintain solubility.
Fmoc Protection: Cool the solution to 0 °C in an ice bath. Dissolve Fmoc-Cl (1.2 eq) in 1,4-Dioxane (5 mL) and add dropwise over 30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Maintain pH > 8 by adding Na₂CO₃ as needed.
Isolation: Extract the basic aqueous layer with Diethyl Ether (2 × 15 mL) to remove unreacted Fmoc-Cl and fluorene byproducts.
Acidification: Carefully acidify the aqueous layer to pH 2.5 using 1M KHSO₄. Extract the precipitating product with Ethyl Acetate (3 × 20 mL).
Final Yield: Wash the combined EtOAc layers with brine, dry over Na₂SO₄, and concentrate to yield pure Fmoc-4-amino-4-methylpentanoic acid as a white solid.
Objective: Couple the newly synthesized Fmoc-4-amino-4-methylpentanoic acid onto a resin-bound peptide.
Mechanistic Rationale: Unlike its N-terminus, the C-terminus of this
γ
-amino acid is a primary aliphatic carboxylic acid (-CH₂-COOH). It possesses zero steric hindrance. Therefore, standard DIC/Oxyma coupling chemistry proceeds with near-perfect kinetics.
Step-by-Step Procedure:
Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale) in DMF for 20 minutes.
Pre-Activation: In a vial, dissolve Fmoc-4-amino-4-methylpentanoic acid (3.0 eq, 0.3 mmol) and Oxyma Pure (3.0 eq) in DMF (2 mL). Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq).
Incubation: Stir the activation mixture for 3 minutes at room temperature.
Coupling: Add the activated mixture to the resin. Shake at room temperature for 45–60 minutes.
Validation: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling. The unhindered nature of the carboxyl group ensures >99% coupling efficiency.
Continuation: Wash the resin with DMF (5 × 1 min) and proceed with standard 20% Piperidine/DMF deprotection for the next cycle. (Note: The subsequent coupling onto this newly exposed hindered amine must utilize the Acid Fluoride method described in Protocol A).
hydrolysis protocol for 4-amino-4-methylpentanoic acid ethyl ester hcl to free acid
An In-Depth Guide to the Hydrolysis of 4-Amino-4-methylpentanoic Acid Ethyl Ester HCl to its Free Acid Introduction Non-proteinogenic amino acids, particularly gamma (γ) and beta (β) variants, are crucial building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Hydrolysis of 4-Amino-4-methylpentanoic Acid Ethyl Ester HCl to its Free Acid
Introduction
Non-proteinogenic amino acids, particularly gamma (γ) and beta (β) variants, are crucial building blocks in medicinal chemistry and drug development. They serve as key structural motifs in peptidomimetics, anticonvulsants, and other pharmacologically active compounds. 4-Amino-4-methylpentanoic acid, a γ-amino acid, is a valuable intermediate whose synthesis often involves the preparation and subsequent hydrolysis of its ester precursor. The ethyl ester, typically handled as a stable hydrochloride salt, requires a robust and reproducible hydrolysis protocol to yield the desired free amino acid in high purity.
This application note provides a comprehensive, validated protocol for the saponification of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide guidance on purification and characterization, empowering researchers to confidently execute this critical synthetic transformation.
Principle and Mechanism of Saponification
The conversion of an ester to a carboxylic acid under basic conditions is known as saponification.[1] The reaction is effectively an irreversible, base-promoted hydrolysis.[2] The process begins with the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3] Subsequently, this intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid.
In the basic reaction medium, a rapid and essentially irreversible acid-base reaction occurs: the newly formed carboxylic acid (pKa ~4-5) is deprotonated by the strongly basic ethoxide (conjugate acid pKa ~16), yielding a carboxylate salt and ethanol.[1] A final acidification step during the workup is required to protonate the carboxylate, precipitating the neutral, zwitterionic amino acid product.[2][3]
The starting material is a hydrochloride salt, meaning the amino group is protonated (-NH3+). The first equivalent of the base will neutralize this ammonium salt before initiating the saponification. Therefore, a stoichiometric excess of base is required for the hydrolysis to proceed to completion.
Caption: General mechanism of base-promoted ester hydrolysis (saponification).
Experimental Protocol
This protocol is designed for the hydrolysis of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride.
Materials and Equipment
Reagents & Materials
Equipment
4-Amino-4-methylpentanoic acid ethyl ester HCl
Round-bottom flask (appropriate size)
Lithium hydroxide monohydrate (LiOH·H₂O) or NaOH
Magnetic stirrer and stir bar
Tetrahydrofuran (THF) or Methanol (MeOH)
Reflux condenser
Deionized water
Heating mantle or oil bath
1 M Hydrochloric acid (HCl)
pH meter or pH paper (range 1-14)
Ethyl acetate (EtOAc)
Ice bath
Anhydrous sodium sulfate (Na₂SO₄)
Buchner funnel and filter paper
TLC plates (Silica gel 60 F₂₅₄)
Vacuum filtration apparatus
TLC Mobile Phase (e.g., 8:2 DCM:MeOH)
Rotary evaporator
Ninhydrin stain
Beakers and graduated cylinders
Step-by-Step Methodology
Part 1: Saponification Reaction
Dissolution: In a round-bottom flask, dissolve 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (1.0 eq.) in a solvent mixture of THF and deionized water (e.g., a 3:1 v/v ratio) to achieve a concentration of approximately 0.2 M.
Rationale: A mixed solvent system is used to ensure the solubility of both the moderately nonpolar ester and the ionic hydroxide salt.[4]
Addition of Base: To the stirring solution, add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq.) portion-wise.
Rationale: A 2.5 molar equivalent of base is used. The first equivalent neutralizes the hydrochloride salt, and a 1.5 equivalent excess drives the saponification reaction to completion. LiOH is often preferred for its high solubility in aqueous-organic mixtures.[4]
Reaction: Stir the mixture at room temperature (20-25°C) or gently heat to 40-50°C.
Rationale: Gentle heating can accelerate the hydrolysis of sterically hindered esters. The reaction should be monitored for completion.
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, neutralize it with a drop of 1 M HCl, and spot it on a TLC plate. The starting ester is UV-active and ninhydrin-negative (due to the protected amine), while the product amino acid is UV-inactive but stains purple with ninhydrin. The reaction is complete upon the disappearance of the starting material spot.
Part 2: Workup and Purification
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF or MeOH) using a rotary evaporator.
Aqueous Dilution: Dilute the remaining aqueous residue with deionized water. Wash the aqueous solution with ethyl acetate (2x volume of aqueous layer) to remove any unreacted starting material or nonpolar impurities. Discard the organic layers.
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the pH continuously. The product will precipitate as a white solid as the pH approaches its isoelectric point (pI).
Rationale: Amino acids are least soluble in aqueous solution at their isoelectric point, where the net charge of the zwitterionic form is zero.[5][6] For a simple aliphatic amino acid like this, the pI is estimated to be around pH 6-7. Adjusting the pH carefully to this point maximizes the yield of the precipitated solid.
Isolation: Continue stirring the cold slurry for 30-60 minutes to ensure complete crystallization. Collect the white solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid with a small amount of cold deionized water, followed by a wash with a cold non-polar solvent like diethyl ether to help remove residual water.
Drying: Dry the purified 4-amino-4-methylpentanoic acid under high vacuum to a constant weight.
Process Workflow
Caption: Overall workflow for the hydrolysis of the ethyl ester to the free acid.
Quantitative Data & Expected Results
Parameter
Value
Rationale / Comments
Substrate Concentration
~0.2 M
Balances reaction rate with ease of handling.
Base Stoichiometry
2.5 molar equivalents
1.0 eq. to neutralize HCl salt, 1.5 eq. to drive saponification.
Mild conditions to prevent potential side reactions.
Reaction Time
2-12 hours
Highly dependent on substrate and temperature; must be monitored.
Expected Yield
>85%
Yield is dependent on complete reaction and careful pH adjustment during precipitation.
Purity (by NMR/LCMS)
>95%
The precipitation method is highly selective for the zwitterionic product, affording high purity.[7][8]
Characterization of Final Product
The identity and purity of the final product, 4-amino-4-methylpentanoic acid, should be confirmed using standard analytical techniques.
¹H NMR: The proton NMR spectrum should show the disappearance of the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) from the starting material. New signals corresponding to the free acid should be present.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight of the product (C₆H₁₃NO₂, MW: 131.18). The [M+H]⁺ ion at m/z 132.10 should be observed.[9]
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band for the carboxylic acid O-H stretch (typically 2500-3300 cm⁻¹) and a strong carbonyl (C=O) absorption around 1700-1725 cm⁻¹.
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to assess the purity of the final compound. Various methods, including ion-exchange or reversed-phase chromatography, can be employed for amino acid analysis.[][11][12]
Troubleshooting Guide
Issue
Probable Cause(s)
Suggested Solution(s)
Incomplete Reaction
Insufficient base, low temperature, or short reaction time.
Add an additional 0.5 eq. of base. Increase the reaction temperature to 40-50°C. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield of Precipitate
Incorrect pH during workup; product is too soluble in the workup volume.
Use a calibrated pH meter for precise adjustment to the isoelectric point. If the product remains in solution, concentrate the aqueous layer under vacuum before re-attempting precipitation.
Product "Oils Out" instead of Precipitating
The solution is too concentrated, or impurities are present.[13]
Dilute the aqueous layer with more water before acidification. Ensure the initial ethyl acetate wash was performed thoroughly to remove nonpolar impurities. Trituration of the oil with a non-polar solvent may induce solidification.[13]
Final Product is Gummy or Wet
Insufficient drying; presence of inorganic salts.
Ensure the filter cake is washed with a small amount of cold water to remove salts. Dry the product under high vacuum, possibly with gentle heating (e.g., 40°C), for an extended period.
References
Organic Chemistry Tutor. Saponification of Esters. Available from: [Link]
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). Available from: [Link]
JoVE. Esters to Carboxylic Acids: Saponification. (2025). Available from: [Link]
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
GEA. Crystallization of Amino Acids. Available from: [Link]
ResearchGate. Analytical methods for amino acid determination in organisms. (2020). Available from: [Link]
Google Patents. Crystallization of amino acid - JPS5939857A.
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Available from: [Link]
Shimadzu. Analytical Methods for Amino Acids. Available from: [Link]
Google Patents. US5118815A - Method for crystallization of amino acids.
Waters Corporation. Introduction to Acid & Alkaline Hydrolysis. Available from: [Link]
ResearchGate. The influence of hydrochloric acid concentration and measurement method on the determination of amino acid levels in soya bean products. Available from: [Link]
ACS Publications. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). Available from: [Link]
Waters Corporation. Hydrolysis of Food and Feed Samples. Available from: [Link]
Pearson. Amino Acid Hydrolysis Explained: Definition, Examples, Practice & Video Lessons. (2022). Available from: [Link]
Progress in Cryogenics and Isotopes Separation. protein acidic hydrolysis for amino acids analysis in food - progress over time: a short. Available from: [Link]
OperaChem. Saponification-Typical procedures. (2024). Available from: [Link]
PMC. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). Available from: [Link]
J. Chem. Soc., Dalton Trans. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). (1978). Available from: [Link]
Chemical Substance Information. ethyl 4-amino-4-methylpentanoate hydrochloride. Available from: [Link]
Chemguide. hydrolysis of esters. Available from: [Link]
UMass Amherst. Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). Available from: [Link]
DIAION. Separation and Refining of Amino acids. Available from: [Link]
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Available from: [Link]
Google Patents. CN104892521A - Synthesis and purification method for alpha-amino acid compound.
PubChem - NIH. 4-Amino-4-methylpentanoic acid. Available from: [Link]
Chemistry LibreTexts. 12.2: Amino Acids and Isoelectric Points. (2025). Available from: [Link]
Creative Biostructure. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Neuropharmacologists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Rationale
Gabapentinoids, including pregabalin and gabapentin, are frontline therapeutics for neuropathic pain, epilepsy, and generalized anxiety disorder. Their primary mechanism of action involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[1]. This interaction inhibits the membrane trafficking of VGCCs, thereby reducing presynaptic calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and substance P[1]. Recent structural studies have confirmed that α2δ subunits are GPI-anchored proteins, and their posttranslational modification is essential for proper channel function and gabapentinoid binding[2].
Despite their clinical success, first-generation gabapentinoids exhibit variable pharmacokinetics and are susceptible to clearance mechanisms that limit their half-life. Modifying the γ-carbon of the GABA backbone—specifically through the introduction of gem-dimethyl groups—provides steric shielding against enzymatic degradation by GABA transaminase (GABA-AT), while simultaneously increasing lipophilicity for enhanced blood-brain barrier (BBB) penetration.
This application note details a robust, self-validating synthetic workflow for generating novel γ,γ-dimethyl gabapentinoid analogs. The protocol utilizes 4-amino-4-methylpentanoic acid ethyl ester (ethyl 4-amino-4-methylpentanoate) as a versatile, bifunctional building block. The ethyl ester acts as a crucial protecting group, enabling selective enolate-driven α-alkylation before global deprotection yields the zwitterionic active pharmaceutical ingredient (API)[3].
The Causality of Chemical Protection
The use of 4-amino-4-methylpentanoic acid ethyl ester is strategically chosen over the free carboxylic acid. The free acid exists as a zwitterion, rendering it insoluble in the aprotic organic solvents (e.g., THF, DCM) required for low-temperature enolate chemistry. By utilizing the ethyl ester, the carboxylate is protected, and the molecule is highly soluble.
Furthermore, the order of deprotection at the end of the synthesis is critical: the ester must be saponified prior to amine deprotection . If the amine is deprotected while the ethyl ester is still intact, the molecule will undergo rapid intramolecular cyclization to form a stable, pharmacologically inactive γ-lactam (a pyrrolidin-2-one derivative).
Synthetic Workflow & Logic
The following diagram illustrates the logical progression from the commercially available ethyl ester building block to the final functionalized gabapentinoid analog.
Figure 1: Step-by-step synthetic logic for generating γ,γ-dimethyl gabapentinoids.
Experimental Protocols (Self-Validating System)
Protocol 1: N-Boc Protection of Ethyl 4-amino-4-methylpentanoate
Causality: The free amine must be protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from acting as a nucleophile during the subsequent alkylation step.
Reaction Setup: Dissolve 10.0 mmol of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride in 30 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 22.0 mmol of triethylamine (Et₃N) dropwise at 0 °C. The excess base neutralizes the hydrochloride salt and catalyzes the reaction.
Protection: Slowly add 11.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL DCM. Stir at room temperature for 4 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin. The disappearance of the primary amine (pink/purple spot) confirms complete protection.
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
Protocol 2: Stereoselective α-Alkylation via Lithium Enolate
Causality: Lithium hexamethyldisilazide (LiHMDS) is selected over Lithium diisopropylamide (LDA) due to its higher steric bulk, which minimizes unwanted nucleophilic attack on the ethyl ester carbonyl, ensuring selective deprotonation at the α-carbon.
Enolization: Dissolve the N-Boc protected ester (8.0 mmol) in 25 mL anhydrous THF under an argon atmosphere. Cool to -78 °C.
Deprotonation: Add LiHMDS (1.0 M in THF, 8.8 mmol) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
Alkylation: Add the desired alkyl halide (e.g., isobutyl iodide to mimic pregabalin, 9.6 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to -20 °C.
Quenching: Quench with saturated aqueous NH₄Cl to protonate any unreacted enolate. Extract with ethyl acetate.
Protocol 3: Global Deprotection (Saponification and Acidic Cleavage)
Causality: Saponification with LiOH is performed prior to Boc deprotection to strictly avoid intramolecular lactamization.
Ester Hydrolysis: Dissolve the α-alkylated intermediate in a 1:1 mixture of THF and H₂O. Add 3.0 equivalents of LiOH·H₂O. Stir at room temperature for 12 hours.
Acidification: Acidify the aqueous layer to pH 3 using 1M KHSO₄, then extract the free carboxylic acid into ethyl acetate. Concentrate in vacuo.
Boc Removal: Dissolve the resulting acid in 10 mL DCM. Add 10 mL Trifluoroacetic acid (TFA) at 0 °C. Stir for 2 hours.
Isolation: Evaporate the volatiles. Triturate the residue with cold diethyl ether to precipitate the final zwitterionic γ,γ-dimethyl gabapentinoid analog as a white powder.
Quantitative Data & Yields
The following table summarizes the reaction efficiencies when utilizing various electrophiles during the α-alkylation step (Protocol 2).
Entry
Alkyl Halide (R-X)
Target Analog Structure
α-Alkylation Yield (%)
Global Yield (%)
Purity (HPLC)
1
Methyl Iodide
α-Methyl-γ,γ-dimethyl-GABA
92%
85%
>99.1%
2
Isobutyl Iodide
γ,γ-Dimethyl-Pregabalin
84%
76%
>98.5%
3
Benzyl Bromide
α-Benzyl-γ,γ-dimethyl-GABA
88%
81%
>99.0%
4
Cyclohexylmethyl Bromide
γ,γ-Dimethyl-Gabapentin analog
79%
71%
>97.8%
Table 1: Optimization of α-alkylation and global yields for various γ,γ-dimethyl gabapentinoid analogs.
Pharmacological Target Pathway
Once synthesized, these γ,γ-dimethyl analogs exert their neuropharmacological effects by targeting the presynaptic machinery. The pathway below outlines the mechanistic cascade from drug binding to clinical efficacy.
Figure 2: Pharmacological cascade of VGCC modulation by gabapentinoid analogs.
References
Dolphin, A. C. (2013). "The α2δ subunits of voltage-gated calcium channels." Biochimica et Biophysica Acta (BBA) - Biomembranes.[Link]
Davies, A., et al. (2010). "The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function." Proceedings of the National Academy of Sciences (PNAS).[Link]
Application Note & Protocols: Mastering the Synthesis of Peptides Containing 4-amino-4-methylpentanoic Acid Derivatives
Introduction: The Strategic Value of α,α-Disubstituted Amino Acids In the landscape of therapeutic peptide design, the incorporation of non-canonical amino acids is a critical strategy for overcoming inherent pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of α,α-Disubstituted Amino Acids
In the landscape of therapeutic peptide design, the incorporation of non-canonical amino acids is a critical strategy for overcoming inherent pharmacological hurdles such as poor metabolic stability and undefined secondary structures.[1][2][3] Among these, α,α-disubstituted amino acids (AαDAs) represent a powerful class of building blocks. 4-amino-4-methylpentanoic acid, an analog of the well-studied α-aminoisobutyric acid (Aib), provides a unique structural element. The presence of two substituents on the α-carbon atom imparts significant conformational constraints on the peptide backbone, promoting the formation of stable helical or turn structures.[4] This structural rigidity not only enhances binding affinity to biological targets but also provides a steric shield, rendering the adjacent peptide bonds highly resistant to enzymatic degradation by proteases.[1][5]
However, the very feature that makes these residues so valuable—steric hindrance—poses a significant challenge during solid-phase peptide synthesis (SPPS).[6][7] The bulky environment surrounding the α-amino group dramatically slows the kinetics of peptide bond formation, often leading to incomplete coupling reactions, low yields, and deletion sequences.[6]
This guide provides an in-depth analysis and field-proven protocols for successfully incorporating 4-amino-4-methylpentanoic acid and similar AαDAs into peptide sequences using modern SPPS techniques. We will explore the causality behind reagent selection and methodological adjustments, ensuring researchers can confidently tackle these challenging syntheses.
The Core Challenge: Overcoming Steric Hindrance in the Coupling Step
The standard SPPS cycle involves the deprotection of the N-terminal amine followed by the coupling of the next activated amino acid.[8][9] For AαDAs, the nucleophilic attack by the resin-bound amine on the activated carboxyl group of the incoming amino acid is severely impeded. Traditional coupling reagents, such as carbodiimides (DCC, DIC) alone, are often insufficient to drive the reaction to completion, necessitating more potent activation strategies.[6][10]
The selection of a high-efficiency coupling reagent is paramount. The goal is to generate a highly reactive activated ester intermediate that can overcome the high activation energy barrier imposed by the steric bulk.[10][11]
Recommended Coupling Strategies & Reagent Systems
Success in coupling sterically hindered residues hinges on creating a highly reactive activated species. Aminium/uronium and phosphonium salt-based reagents are significantly more effective than simple carbodiimides for this purpose.[10][11]
The Gold Standard: HATU-Mediated Activation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most powerful coupling reagents for challenging sequences.[11][12][13]
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU rapidly converts the Fmoc-4-amino-4-methylpentanoic acid into a highly reactive OAt-active ester.[12][14][15] The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU. Furthermore, the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance (neighboring group participation), which further accelerates the subsequent aminolysis step to form the peptide bond.[11][16] This makes HATU exceptionally effective for sterically demanding couplings.[12][13]
Alternative High-Performance Reagents
While HATU is a top choice, other reagents also show excellent performance. COMU, for example, incorporates an Oxyma Pure moiety, which offers comparable reactivity to HATU but avoids the potentially explosive nature of HOBt/HOAt-based compounds, enhancing safety.[17] For extremely difficult cases, the in-situ generation of amino acid fluorides using reagents like TFFH can be a powerful, albeit less common, strategy.[10][17]
Data Summary: Comparison of Coupling Reagent Systems
Coupling Reagent System
Activated Intermediate
Relative Reactivity for Hindered Residues
Key Advantages
Considerations
HATU / DIPEA
OAt-ester
Very High
Rapid kinetics, low racemization, proven efficacy for AαDAs.[12][13]
Higher cost, potential for guanidinylation side reaction if used in large excess.[14]
HBTU / DIPEA
OBt-ester
Moderate to High
Widely used, effective for many sequences, cost-effective.[18]
Generally less reactive than HATU for severely hindered couplings.[11]
DIC / Oxyma Pure
Oxyma-ester
High
Safer (non-explosive), good solubility of byproducts, efficient.[17]
May require longer reaction times than HATU.
PyBOP / DIPEA
OBt-ester
High
Phosphonium-based, very effective at suppressing racemization.
Byproducts can be more difficult to wash away.
Advanced Techniques for Difficult Couplings
For sequences that prove challenging even with potent reagents, advanced synthetic techniques can be employed to drive reactions to completion.
Microwave energy has become an invaluable tool for accelerating difficult chemical reactions.[19] In SPPS, microwave heating can dramatically reduce coupling and deprotection times from hours to minutes.[19][20][21] This is particularly effective for hindered couplings, as the focused heating helps overcome the kinetic barrier, leading to higher purity and yield.[7][22] Modern automated peptide synthesizers frequently integrate microwave technology as a standard feature for synthesizing difficult peptides.[20]
Experimental Workflows and Protocols
The following protocols are designed for a manual synthesis on a 0.1 mmol scale. Reagent equivalents should be scaled accordingly for different synthesis scales.
Diagram: SPPS Cycle for Hindered Amino Acids
Caption: Workflow for a single SPPS cycle incorporating a sterically hindered amino acid.
Protocol 1: Standard Coupling using HATU (Double Coupling)
This protocol assumes the N-terminal Fmoc group of the peptide-resin has already been removed.
Resin Preparation : Ensure the deprotected peptide-resin is thoroughly washed with N,N-Dimethylformamide (DMF) (at least 5 times) to remove all residual piperidine.
First Coupling Activation : In a separate vessel, dissolve Fmoc-4-amino-4-methylpentanoic acid (4 equivalents relative to resin loading) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-2 minutes.[10]
First Coupling Reaction : Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate at room temperature for at least 1-2 hours.
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3 times).
Second Coupling (Double Couple) : It is highly recommended to perform a second coupling to ensure the reaction goes to completion.[23] Repeat steps 2 and 3 with a fresh solution of activated amino acid. The second coupling can be run for 1-2 hours or overnight for extremely difficult sequences.[10]
Final Wash : Drain the second coupling solution and wash the resin thoroughly with DMF (3x) followed by Dichloromethane (DCM) (3x) to prepare for the next deprotection step or final cleavage.
Protocol 2: Reaction Monitoring for Incomplete Coupling
The standard Kaiser (ninhydrin) test is unreliable for AαDAs as the sterically hindered secondary amine can fail to produce the characteristic blue color, leading to a false negative.[24] The Chloranil or Isatin tests are more suitable alternatives.
Chloranil Test Procedure:
Take a small sample of resin beads (1-2 mg) after the coupling step and wash them with Methanol.
Add 2 drops of a saturated solution of chloranil in Toluene.
Add 2 drops of Acetaldehyde.
Let the sample sit for 5 minutes at room temperature.
Result : The presence of unreacted (free) secondary amines will be indicated by the beads turning a dark blue or green color. Colorless or pale beads suggest a complete coupling.
Deprotection, Cleavage, and Purification
Fmoc-Deprotection : Steric hindrance can also slightly slow the Fmoc deprotection step. It is advisable to extend the deprotection time (e.g., 2 x 10 minutes) or monitor the release of the dibenzylfulvene-piperidine adduct by UV-Vis spectrophotometry to ensure complete removal.[23]
Cleavage and Final Deprotection : The final cleavage from the resin and removal of side-chain protecting groups is typically unaffected by the presence of AαDAs. A standard cleavage cocktail, such as Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water), can be used.[18]
Purification : The crude peptide should be purified by standard reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product.[18]
Conclusion and Best Practices
The successful incorporation of 4-amino-4-methylpentanoic acid and other α,α-disubstituted amino acids is an achievable goal that significantly expands the toolkit of peptide chemists. Success relies on acknowledging the kinetic challenges posed by steric hindrance and proactively addressing them.
Key Takeaways:
Choose Potent Reagents : Employ high-activity aminium/uronium salts, with HATU being the reagent of choice for most applications.
Double Couple : Do not rely on a single coupling. A routine double coupling is the most robust strategy to maximize yield and minimize deletion byproducts.
Use Appropriate Monitoring : Avoid the standard Kaiser test. Use the Chloranil or Isatin test to accurately assess coupling completion.
Consider Advanced Methods : For particularly stubborn sequences, leverage MW-SPPS to accelerate reaction rates and improve outcomes.
By implementing these evidence-based strategies and protocols, researchers can effectively harness the unique structural benefits of AαDAs to design next-generation peptide therapeutics with enhanced stability and conformational control.
References
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation.[Link]
The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Springer.[Link]
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.[Link]
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Royal Society of Chemistry.[Link]
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.[Link]
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry.[Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine.[Link]
Combining Real-Time Monitoring Using Raman Spectroscopy, Rotating-Bed Reactors, and Green Solvents to Improve Sustainability in Solid-Phase Peptide Synthesis. ACS Publications.[Link]
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen.[Link]
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme.[Link]
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.[Link]
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.[Link]
Synthesis of a Versatile Piperidinone Intermediate for Pharmaceutical Development from 4-Amino-4-methylpentanoic Acid Ethyl Ester
This comprehensive technical guide details the synthesis and further functionalization of 4,4-dimethyl-2-piperidinone, a valuable heterocyclic intermediate, from the readily accessible starting material, 4-amino-4-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the synthesis and further functionalization of 4,4-dimethyl-2-piperidinone, a valuable heterocyclic intermediate, from the readily accessible starting material, 4-amino-4-methylpentanoic acid ethyl ester. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and strategic considerations for the preparation of advanced pharmaceutical intermediates.
The core of this application note is a two-step synthetic sequence. The first part details the efficient intramolecular cyclization of ethyl 4-amino-4-methylpentanoate to yield the pivotal intermediate, 4,4-dimethyl-2-piperidinone. The second part provides a detailed protocol for the subsequent α-amination of this lactam to produce 3-amino-4,4-dimethyl-2-piperidinone, a scaffold with significant potential in the development of novel therapeutics, including analgesics and neurokinin-1 (NK1) receptor antagonists.[1][2][3]
Part 1: Synthesis of 4,4-Dimethyl-2-piperidinone via Intramolecular Cyclization
The intramolecular cyclization of γ- and δ-amino esters is a fundamental and widely employed strategy for the synthesis of lactams, which are core structural motifs in a vast array of pharmaceuticals.[4][5][6][7] In this section, we describe the thermal- or base-catalyzed cyclization of 4-amino-4-methylpentanoic acid ethyl ester to form 4,4-dimethyl-2-piperidinone.
Causality of Experimental Choices
The choice between thermal and base-catalyzed cyclization depends on the substrate's stability and the desired reaction conditions.
Thermal Cyclization: This method is often simpler to execute, relying on high temperatures to drive the intramolecular aminolysis of the ester. The primary driving force is the formation of a thermodynamically stable six-membered ring. This method avoids the need for additional reagents, simplifying purification. However, it may require high temperatures that could lead to side reactions or decomposition of sensitive substrates.
Base-Catalyzed Cyclization: The use of a non-nucleophilic base, such as sodium ethoxide or sodium hydride, can facilitate the deprotonation of the amine, increasing its nucleophilicity and allowing the reaction to proceed at a lower temperature. This can be advantageous for substrates that are not thermally stable. The choice of a non-nucleophilic base is critical to avoid competing reactions such as transesterification or hydrolysis.
This protocol outlines the straightforward thermal cyclization of 4-amino-4-methylpentanoic acid ethyl ester.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
4-Amino-4-methylpentanoic acid ethyl ester
159.23
10.0 g
0.0628
High-boiling point solvent (e.g., Toluene, Xylene)
-
100 mL
-
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-4-methylpentanoic acid ethyl ester (10.0 g, 0.0628 mol) in a high-boiling point solvent such as toluene or xylene (100 mL).
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude product, 4,4-dimethyl-2-piperidinone, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Yield: 75-85%
Caption: Workflow for the thermal synthesis of 4,4-dimethyl-2-piperidinone.
Part 2: Synthesis of 3-Amino-4,4-dimethyl-2-piperidinone
The introduction of an amino group at the α-position of the lactam carbonyl transforms 4,4-dimethyl-2-piperidinone into a highly valuable chiral building block for drug discovery. This functionalization opens up avenues for the synthesis of a variety of complex molecules, including potent analgesics and NK1 receptor antagonists.[1][2][3][8]
Causality of Experimental Choices
The α-amination of lactams can be challenging due to the relatively low acidity of the α-protons. Electrophilic amination strategies are often employed. One effective method involves the generation of an enolate followed by reaction with an electrophilic nitrogen source.
Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is required to deprotonate the α-position of the lactam to a sufficient extent to form the corresponding enolate. The use of low temperatures (-78 °C) is crucial to prevent side reactions and control the regioselectivity of the deprotonation.
Electrophilic Aminating Agent: A variety of electrophilic aminating agents can be used, such as di-tert-butyl azodicarboxylate (DBAD) or N-alkoxycarbonyl oxaziridines.[9] These reagents provide a source of "N+" that readily reacts with the nucleophilic enolate.
Experimental Protocol 2: α-Amination of 4,4-Dimethyl-2-piperidinone
This protocol describes a method for the synthesis of 3-amino-4,4-dimethyl-2-piperidinone.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
4,4-Dimethyl-2-piperidinone
127.18
5.0 g
0.0393
Diisopropylamine
101.19
6.0 mL
0.0432
n-Butyllithium (2.5 M in hexanes)
64.06
17.3 mL
0.0432
Di-tert-butyl azodicarboxylate (DBAD)
230.25
10.0 g
0.0434
Anhydrous Tetrahydrofuran (THF)
-
150 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
50 mL
-
Procedure:
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
Add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (6.0 mL, 0.0432 mol) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (17.3 mL of a 2.5 M solution in hexanes, 0.0432 mol) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
In a separate flask, dissolve 4,4-dimethyl-2-piperidinone (5.0 g, 0.0393 mol) in anhydrous THF (50 mL).
Add the solution of the lactam dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
Dissolve di-tert-butyl azodicarboxylate (DBAD) (10.0 g, 0.0434 mol) in anhydrous THF (20 mL) and add this solution dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude product, the protected α-amino lactam, can be purified by column chromatography on silica gel.
The Boc protecting groups can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 3-amino-4,4-dimethyl-2-piperidinone.
Abstract This application note provides a comprehensive technical guide on the selective deprotection of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride, a key intermediate in the synthesis of gabapentin analogu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive technical guide on the selective deprotection of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride, a key intermediate in the synthesis of gabapentin analogues and other pharmacologically active compounds.[1][2][3] We present two orthogonal, field-proven protocols for the selective cleavage of either the C-terminal ethyl ester or the N-terminal amine protection. The causality behind experimental choices, including reagent selection, reaction conditions, and work-up procedures, is detailed to ensure reproducibility and high yields. This guide is intended for researchers, chemists, and drug development professionals engaged in multi-step organic synthesis.
Introduction: The Strategic Importance of Selective Deprotection
4-Amino-4-methylpentanoic acid ethyl ester hydrochloride serves as a versatile building block in medicinal chemistry. Its structure contains two key functional groups: an amino group protected as a hydrochloride salt and a carboxylic acid protected as an ethyl ester. In complex synthetic routes, the ability to unmask one of these groups while the other remains intact is paramount. This concept, known as orthogonal protection, allows for precise, stepwise molecular construction, preventing unwanted side reactions and simplifying purification.[4]
This document outlines two distinct and selective deprotection pathways:
Pathway A: Selective Liberation of the Amine: Neutralization of the hydrochloride salt to yield the free amine, leaving the ethyl ester untouched. This prepares the molecule for N-acylation, N-alkylation, or other amine-specific reactions.
Pathway B: Selective Hydrolysis of the Ethyl Ester: Cleavage of the ester to form the free carboxylic acid, while maintaining the amino group in its protected (or protonated) state. This enables subsequent amide bond formation via carboxylic acid activation.
Pathway A: Selective Liberation of the Free Amine
The hydrochloride salt is a simple ionic protection for the amine. Its removal is a straightforward acid-base neutralization. The primary consideration is to employ a base that is strong enough to deprotonate the ammonium salt but not nucleophilic enough to attack the electrophilic carbonyl center of the ethyl ester, which would lead to unwanted hydrolysis or amidation.
Principle of Selection
Tertiary amine bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are ideal for this purpose. Their steric bulk hinders them from acting as nucleophiles, restricting their function to that of a proton scavenger. Inorganic bases like sodium bicarbonate (NaHCO₃) can also be used, typically in a biphasic system or as a saturated aqueous solution during work-up.
Experimental Protocol: Amine Liberation
Objective: To convert 4-amino-4-methylpentanoic acid ethyl ester hydrochloride to 4-amino-4-methylpentanoic acid ethyl ester (free amine).
Dissolve 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride (TEA·HCl) will form.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Monitor the reaction completion by Thin Layer Chromatography (TLC). The product (free amine) will have a different Rf value than the starting salt.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of DCM) to remove the TEA·HCl salt and any excess acid.
Wash the organic layer with brine (1 x volume of DCM).
Dry the organic layer over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil (the free amine) is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
Workflow Visualization: Amine Liberation
Caption: Workflow for the selective liberation of the free amine.
Pathway B: Selective Hydrolysis of the Ethyl Ester
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is most commonly achieved under basic conditions (saponification). This method is efficient but requires careful control to prevent side reactions and ensure the amine group is re-protonated during work-up.
Principle of Selection
Base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism.[5][6] A hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel an ethoxide ion, yielding the carboxylate. Lithium hydroxide (LiOH) is often preferred as it is highly effective and can lead to faster reaction times compared to NaOH or KOH in some systems.[7] The reaction is irreversible because the final acid-base step, where the generated carboxylic acid is deprotonated by a base, drives the equilibrium forward.[6] At least two equivalents of base are required: one to neutralize the starting hydrochloride salt and one to effect the hydrolysis.
Experimental Protocol: Ester Hydrolysis
Objective: To convert 4-amino-4-methylpentanoic acid ethyl ester hydrochloride to 4-amino-4-methylpentanoic acid hydrochloride.
Dissolve 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (1.0 eq) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.2 M.
In a separate flask, dissolve lithium hydroxide monohydrate (2.5 eq) in deionized water.
Cool the solution of the ester to 0 °C using an ice bath.
Add the LiOH solution dropwise to the stirred ester solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
Cool the remaining aqueous solution in an ice bath.
Carefully acidify the solution to pH ~2 by the slow addition of 1 M HCl. This step protonates both the newly formed carboxylate and the free amine.
The product, 4-amino-4-methylpentanoic acid hydrochloride, may precipitate from the solution upon acidification. If it remains in solution, the water can be removed by lyophilization (freeze-drying) or careful evaporation under high vacuum.
Purification: The resulting solid is often pure. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).
Workflow Visualization: Ester Hydrolysis
Caption: Workflow for the selective hydrolysis of the ethyl ester.
Summary of Key Protocol Parameters
Parameter
Protocol A: Amine Liberation
Protocol B: Ester Hydrolysis
Target Transformation
R-NH₃⁺Cl → R-NH₂
R-COOEt → R-COOH
Primary Reagent
Triethylamine (TEA)
Lithium Hydroxide (LiOH)
Stoichiometry
~1.1 equivalents
>2.0 equivalents
Solvent System
Dichloromethane (DCM)
Tetrahydrofuran (THF) / Water
Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Work-up Key Step
Basic wash (aq. NaHCO₃)
Acidification (aq. HCl)
Final Product Form
Free Amine
Hydrochloride Salt
Key Consideration
Use a non-nucleophilic base to preserve the ester.
Use sufficient base to neutralize the salt and drive hydrolysis; control temperature.
Conclusion
The selective deprotection of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride can be achieved with high fidelity using the orthogonal protocols detailed in this note. Liberation of the free amine is readily accomplished with a hindered organic base, while selective ester hydrolysis is efficiently performed via saponification with lithium hydroxide. The choice of protocol depends entirely on the synthetic strategy and the functional group intended for the subsequent reaction. Adherence to these detailed procedures, including reaction monitoring and appropriate work-up, will enable chemists to successfully utilize this versatile intermediate in their synthetic campaigns.
References
Bryans, J. S., et al. (2003). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters.
Al-Mudhaffar, D. M. H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Advanced Smart Sensor Network and Systems.
Al-Mudhaffar, D. M. H., et al. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. SciSpace.
Yoshida, M., et al. (2012). Enantioselective synthesis of gabapentin analogues via organocatalytic asymmetric Michael addition of α-branched aldehydes to β-nitroacrylates. Organic & Biomolecular Chemistry. Available at: [Link]
Kulesh, M., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal.
University of Calgary. Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
LibreTexts. (2024). 21.6: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
Real Chemistry. (2022). Base hydrolysis of esters. YouTube. Available at: [Link]
Nakano, H., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemistry. Available at: [Link]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered 4-Amino-4-methylpentanoic Acid Ethyl Ester
Welcome to the technical support center dedicated to addressing the challenges associated with the peptide coupling of sterically hindered amino acids, with a specific focus on 4-amino-4-methylpentanoic acid ethyl ester....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing the challenges associated with the peptide coupling of sterically hindered amino acids, with a specific focus on 4-amino-4-methylpentanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.
I. Troubleshooting Guide: Overcoming Low Coupling Efficiency
One of the most common issues encountered when working with sterically hindered amino acids like 4-amino-4-methylpentanoic acid ethyl ester is low or failed coupling reactions.[1] This is primarily due to the bulky methyl group adjacent to the amine, which physically obstructs the approach of the activated carboxylic acid.[2] This section provides a systematic approach to diagnosing and resolving these challenges.
Issue: Standard Coupling Protocol Failure
Your standard protocol using common coupling reagents like DCC or DIC is yielding poor results.[3]
Root Cause Analysis:
Insufficient Reagent Reactivity: Standard carbodiimides are often not potent enough to overcome the high activation energy barrier imposed by steric hindrance.[2][3]
Slow Reaction Kinetics: The bulky nature of the amino acid significantly slows down the rate of reaction.[2][3]
Solutions & Optimizations:
Upgrade Your Coupling Reagent: Switch to more powerful in-situ activating reagents.[3][4]
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly effective as they form reactive O-acylisourea intermediates that can overcome the steric barrier.[3][4][5][6] HATU, in particular, is renowned for its efficacy with hindered amino acids.[6]
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for clean reactions and high yields, especially in difficult couplings.[4][7][8] Phosphonium reagents do not cause guanidinylation of the free amine, a potential side reaction with uronium salts.[4][7]
Employ a "Double Coupling" Strategy: If a single coupling reaction gives incomplete conversion, a second coupling with a fresh batch of activated amino acid can drive the reaction to completion.[1][3]
Increase Reaction Time and/or Temperature:
Time: Extend the reaction time from the standard 1-2 hours to several hours or even overnight to allow the sterically hindered coupling to proceed.[3]
Temperature: Gentle heating can increase the reaction rate, but must be used judiciously to avoid racemization.[3][9]
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[3][10]
Issue: Poor Solubility and Potential Aggregation
You observe precipitation or gel formation in your reaction vessel, indicating solubility issues.
Root Cause Analysis:
Suboptimal Solvent Choice: The choice of solvent is critical for solvating the reactants and preventing aggregation, which can halt the reaction.[3]
Solutions & Optimizations:
Solvent Selection:
NMP over DMF: N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) for complex and aggregation-prone sequences.[3]
Solvent Mixtures: For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solubility.[3]
Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt intermolecular hydrogen bonding and prevent aggregation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low coupling efficiency.
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the absolute best for 4-amino-4-methylpentanoic acid ethyl ester?
While there is no single "best" reagent for all scenarios, HATU and COMU are highly recommended starting points due to their proven efficacy in coupling sterically hindered amino acids.[4][6][11][12][13] COMU offers the additional benefits of being non-explosive and having byproducts that are highly soluble in water, which can simplify purification.[7][11][13] For particularly stubborn couplings, phosphonium salts like PyAOP are excellent alternatives.[2][4][14]
Q2: What is the optimal base to use with these coupling reagents?
N,N-Diisopropylethylamine (DIPEA) is the most commonly used non-nucleophilic base for these coupling reactions. Typically, 2 equivalents of DIPEA are used relative to the carboxylic acid. For COMU, it has been shown that even 1 equivalent of base can be sufficient.[11] In cases where racemization is a significant concern, a weaker base like sym-collidine may be considered.[10]
Q3: Can I use a carbodiimide like EDC for this coupling?
While EDC is a versatile and widely used coupling reagent, it is generally less effective for highly sterically hindered couplings on its own.[2] If you must use a carbodiimide, it is crucial to include an additive like OxymaPure.[7][10] The combination of DIC and OxymaPure can sometimes outperform even HBTU and HATU.[15]
Q4: Is pre-activation of the carboxylic acid necessary?
Yes, pre-activation is highly recommended.[3] Allowing the carboxylic acid to react with the coupling reagent and base for a few minutes before adding the amine component ensures the formation of the highly reactive activated species, which is crucial for overcoming the steric hindrance.[3][6]
Q5: Are there any alternative coupling strategies to consider?
For very challenging cases, the mixed anhydride method can be an effective alternative.[9][16] This involves reacting the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride, which then reacts with the amine.[9][17]
III. Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for the solution-phase coupling of a generic N-protected amino acid to 4-amino-4-methylpentanoic acid ethyl ester.
Technical Support Center: Yield Optimization for 4-Amino-4-methylpentanoic Acid Ethyl Ester HCl Hydrolysis
Welcome to the Technical Support Center for the hydrolysis of Ethyl 4-amino-4-methylpentanoate hydrochloride . The conversion of this specific gamma-amino acid ester into its free zwitterionic form (4-amino-4-methylpenta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the hydrolysis of Ethyl 4-amino-4-methylpentanoate hydrochloride . The conversion of this specific gamma-amino acid ester into its free zwitterionic form (4-amino-4-methylpentanoic acid) is notoriously difficult due to a highly favored side reaction: intramolecular lactamization[1].
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic principles dictating this reaction, providing self-validating protocols to maximize your yield.
Part 1: Troubleshooting & FAQs
Q1: My final product NMR shows a dominant singlet around 1.2 ppm integrating for 6H, but the LC-MS does not match the free amino acid. What happened?A1: You have inadvertently synthesized the byproduct, 5,5-dimethylpyrrolidin-2-one (a gamma-lactam), instead of the desired 4-amino-4-methylpentanoic acid.
Causality: The gem-dimethyl group at the C4 position induces a severe Thorpe-Ingold effect (gem-dialkyl effect)[2]. This steric bulk restricts the conformational flexibility of the alkyl chain, forcing the terminal amino group and the ester/carboxylic acid into close spatial proximity[3]. If the amine is deprotonated and becomes nucleophilic, it rapidly undergoes intramolecular aminolysis, ejecting ethanol (or water) to form the thermodynamically stable 5-membered lactam ring.
Q2: Why does my standard basic hydrolysis protocol (LiOH/NaOH) result in terrible yields, whereas it works for other esters?A2: Standard basic hydrolysis deprotonates the ammonium salt to a free amine (
−NH2
). Because intramolecular reactions are kinetically favored over intermolecular ones, the free amine immediately attacks the adjacent ester carbonyl. The rate of this intramolecular lactamization vastly outpaces the intermolecular attack of the hydroxide ion on the ester. To prevent this, you must keep the amine protonated (
−NH3+
) throughout the reaction, rendering it non-nucleophilic.
Q3: If I use 6M HCl for hydrolysis, how do I isolate the free zwitterionic amino acid without causing lactamization during solvent removal?A3: This is the most critical point of failure. If you neutralize the acidic solution with NaOH and attempt to concentrate it via rotary evaporation, the applied heat combined with the neutral pH will immediately trigger lactamization.
Solution: You must bypass thermal evaporation of the neutralized product. Use Strong Cation-Exchange Chromatography (e.g., Dowex 50W-X8) to isolate the amino acid, followed by elution with a volatile base and lyophilization (freeze-drying).
Part 2: Mechanistic & Logical Workflows
The following diagram illustrates the competitive pathways during the hydrolysis process.
Caption: Competitive lactamization pathway driven by the Thorpe-Ingold effect.
Part 3: Quantitative Yield Analysis
To demonstrate the extreme sensitivity of this substrate to pH and temperature, refer to the yield distribution table below. Basic conditions heavily skew the reaction toward the thermodynamically stable lactam.
Hydrolysis Condition
pH Environment
Reactive Amine State
Yield of Target Amino Acid (%)
Yield of Lactam Byproduct (%)
6M HCl, Reflux, 16h
Highly Acidic
Protonated (
−NH3+
)
> 90%
< 5%
1M LiOH, THF/H₂O, RT
Highly Basic
Free Base (
−NH2
)
< 20%
> 75%
1M NaOH, Reflux, 4h
Highly Basic
Free Base (
−NH2
)
< 5%
> 90%
H₂O, Reflux, 24h
Neutral
Zwitterion
~ 40%
~ 50%
Part 4: Validated Experimental Protocol
The following methodology utilizes acidic hydrolysis to protect the amine, followed by a specialized ion-exchange isolation sequence to prevent thermal lactamization.
Caption: Optimized acidic hydrolysis and ion-exchange isolation workflow.
Step-by-Step Methodology
Phase 1: Acidic Hydrolysis
In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-amino-4-methylpentanoate HCl (1.0 eq) in 6M aqueous HCl (10 volumes).
Heat the mixture to reflux (approx. 100–105 °C) and stir for 16–24 hours.
Self-Validation Check: Monitor the reaction by LC-MS. The reaction is complete when the ester starting material mass (
m/z
160 for free base) is entirely replaced by the amino acid mass (
m/z
132 for free base)[1].
Cool the reaction mixture to room temperature.
Phase 2: Acid Removal
4. Transfer the solution to a rotary evaporator to remove the aqueous HCl under reduced pressure.
Critical Parameter: Keep the water bath temperature strictly below 40 °C . Higher temperatures can induce thermal lactamization of any transiently deprotonated species during concentration.
Re-dissolve the resulting crude hydrochloride salt in a minimal volume of deionized (DI) water.
Phase 3: Ion-Exchange Chromatography
6. Prepare a column of Dowex 50W-X8 strong cation exchange resin (H+ form). Wash the resin with DI water until the eluent is pH neutral.
7. Load the aqueous solution of the crude product onto the column. The protonated amino acid will bind tightly to the sulfonic acid groups of the resin.
8. Wash the column with 3–5 column volumes of DI water to elute residual chloride ions and ethanol.
Self-Validation Check: Collect a few drops of the eluent and add 1% aqueous
AgNO3
. The absence of a white
AgCl
precipitate confirms all chloride ions have been successfully removed.
Elute the desired amino acid using 1M
NH4OH
.
Self-Validation Check: Collect fractions and spot them on a TLC plate. Heat the plate with a ninhydrin stain. Fractions containing the amino acid will turn deep purple. Pool only the intensely colored fractions.
Phase 4: Isolation
10. Freeze the pooled ninhydrin-positive fractions.
11. Lyophilize (freeze-dry) for 24–48 hours to remove water and volatile ammonia. Do not use heat.
12. The final product is obtained as a white powder representing the pure 4-amino-4-methylpentanoic acid zwitterion.
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC . nih.gov. Available at:[Link]
Overcoming the Necessity of γ-Substitution in δ-C(sp3)–H Arylation: Pd-Catalyzed Derivatization of α-Amino Acids | ACS Catalysis - ACS Publications . acs.org. Available at:[Link]
Technical Support Center: Purification of Crude 4-Amino-4-methylpentanoic Acid Ethyl Ester Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-amino-4-methylpentanoic acid ethyl ester hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-amino-4-methylpentanoic acid ethyl ester hydrochloride. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific experimental issues, explaining the underlying scientific principles to empower effective problem-solving.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face challenges in obtaining high-purity 4-amino-4-methylpentanoic acid ethyl ester hydrochloride. This section details common problems, their probable causes, and actionable solutions.
Problem 1: Low Yield After Recrystallization
Symptoms: A significant loss of product is observed after the recrystallization process, resulting in a lower than expected yield.
Probable Causes:
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the product, even at low temperatures, leading to a substantial amount of the product remaining in the mother liquor.
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a solution that is not supersaturated upon cooling, thus hindering crystallization.
Premature Crystallization: If the hot solution is cooled too rapidly, it can lead to the formation of fine, impure crystals that are difficult to filter and wash effectively.
Incomplete Precipitation: The cooling temperature may not be low enough to induce maximum precipitation of the product.
Solutions:
Optimize the Solvent System:
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices for amino acid ester hydrochlorides include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[1]
Solvent Mixtures: Employing a binary solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., ethyl acetate or diethyl ether) until turbidity persists. Reheat to dissolve and then allow to cool slowly.
Minimize Solvent Volume:
Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures the creation of a saturated solution, maximizing the yield upon cooling.
Control the Cooling Process:
Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath or refrigerator can maximize precipitation.
Maximize Precipitation:
After slow cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to ensure complete precipitation.
Problem 2: Product is Oily or Fails to Crystallize
Symptoms: The product separates from the solvent as an oil rather than a crystalline solid, or it remains fully dissolved even after cooling.
Probable Causes:
Presence of Impurities: Certain impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice and promoting oiling out. These can include unreacted starting materials, byproducts, or residual solvent from the previous step.
Water Contamination: The presence of water can significantly alter the solubility of the hydrochloride salt, often preventing crystallization.
Supersaturation Issues: The solution may be too highly supersaturated, leading to rapid, disordered precipitation as an oil.
Solutions:
Remove Impurities:
Pre-purification: Consider a preliminary purification step before recrystallization. This could involve an aqueous wash to remove water-soluble impurities or a charcoal treatment to remove colored impurities.
Liquid-Liquid Extraction: Perform a liquid-liquid extraction to remove non-polar impurities. Dissolve the crude product in an acidic aqueous solution and wash with an organic solvent like dichloromethane or ethyl acetate. The desired product will remain in the aqueous phase.[2][3][4]
Ensure Anhydrous Conditions:
Thoroughly dry all solvents before use.
If water contamination is suspected, consider dissolving the crude product in a suitable solvent and drying the solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate before attempting recrystallization.
Induce Crystallization:
Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the product and induce crystallization.
Problem 3: Persistent Impurities Detected by TLC or HPLC
Symptoms: After purification, analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) still shows the presence of one or more impurities.
Probable Causes:
Co-crystallization: Impurities with similar solubility profiles to the desired product may co-crystallize, making them difficult to remove by simple recrystallization.
Hydrolysis of the Ester: The ethyl ester may be susceptible to hydrolysis back to the carboxylic acid, especially under basic or strongly acidic conditions with residual water.[2][3][5]
Formation of Diketopiperazines: Amino acid esters can undergo self-condensation to form cyclic dipeptides (diketopiperazines), particularly at elevated temperatures or under basic conditions.[3]
Solutions:
Chromatographic Purification:
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful technique.[6][7]
Stationary Phase: Silica gel is commonly used.
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective for separating amino acid derivatives.[8][9][10] Due to the high polarity of the hydrochloride salt, it may be necessary to use a more polar mobile phase system.
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying charged species like amino acid hydrochlorides.[11]
Prevent Hydrolysis:
Maintain acidic conditions during workup and purification to suppress ester hydrolysis.
Use anhydrous solvents and reagents whenever possible.
During extractions where a base is used to neutralize the hydrochloride, it is crucial to keep the pH of the aqueous layer between 7 and 8 to minimize hydrolysis while still allowing for efficient extraction of the free amino ester into an organic solvent.[2][3] The extraction should also be carried out at a low temperature (0-25°C).[2][3]
Minimize Diketopiperazine Formation:
Avoid prolonged heating of the free amino ester.
If the free ester is isolated, it should be used promptly in the next synthetic step or stored under inert atmosphere at low temperatures.
Purification Method Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for 4-amino-4-methylpentanoic acid ethyl ester hydrochloride?
A good starting point would be a lower alcohol like ethanol or isopropanol. You can dissolve the crude product in a minimal amount of the hot alcohol and then slowly add a less polar co-solvent like ethyl acetate or diethyl ether until you observe turbidity. Then, reheat the mixture until it becomes clear and allow it to cool slowly.
Q2: My compound streaks on the TLC plate. What can I do?
Streaking on a silica gel TLC plate is common for highly polar and charged compounds like amino acid hydrochlorides. This is often due to strong interactions with the stationary phase.[8][10] To mitigate this, you can:
Add a small amount of a polar, protic solvent like methanol or a few drops of acetic acid to the developing solvent system.
Use a different stationary phase, such as reversed-phase silica gel.[10]
Q3: How can I convert the hydrochloride salt to the free amine for further reactions?
To obtain the free amino ester, you can perform a liquid-liquid extraction.[12] Dissolve the hydrochloride salt in water and add an immiscible organic solvent like dichloromethane or ethyl acetate.[12] Then, carefully add a mild aqueous base, such as sodium bicarbonate or potassium carbonate solution, dropwise with stirring while monitoring the pH.[12] Keep the pH between 7 and 8 to liberate the free amine without causing significant ester hydrolysis.[2][3] The free amine will be extracted into the organic layer. Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
Q4: What are the typical impurities I might expect in my crude product?
Common impurities can include:
Unreacted starting materials.
The corresponding carboxylic acid from ester hydrolysis.[5]
Diketopiperazines from self-condensation of the amino ester.[3]
Byproducts from the esterification reaction, which can vary depending on the method used (e.g., from using thionyl chloride or trimethylchlorosilane).[13]
Q5: Can I use column chromatography to purify the hydrochloride salt directly?
Yes, but it can be challenging due to the high polarity of the salt. It may require highly polar solvent systems (e.g., dichloromethane/methanol/acetic acid mixtures) to achieve good separation on silica gel.[14] Alternatively, ion-exchange chromatography is a suitable technique for purifying ionic compounds.[11]
Quantitative Data Summary
Purification Method
Key Parameters
Expected Outcome
Recrystallization
Solvent System: Ethanol/Ethyl Acetate or Isopropanol/Diethyl Ether
High purity (>98%), crystalline solid.
Liquid-Liquid Extraction
Aqueous pH: 7-8; Organic Solvent: Dichloromethane or Ethyl Acetate
Removal of non-polar and some water-soluble impurities.
Column Chromatography
Stationary Phase: Silica Gel; Mobile Phase: Dichloromethane/Methanol gradient
Separation of impurities with different polarities.
Ion-Exchange Chromatography
Resin Type: Strong or weak cation exchanger
High-resolution separation based on charge.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Place the crude 4-amino-4-methylpentanoic acid ethyl ester hydrochloride in an Erlenmeyer flask.
Add a minimal amount of hot recrystallization solvent (e.g., ethanol) portion-wise until the solid just dissolves.
If using a co-solvent, slowly add the "poor" solvent (e.g., ethyl acetate) to the hot solution until turbidity is observed.
Reheat the mixture until the solution becomes clear.
Remove the flask from the heat source and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to a constant weight.
Protocol 2: Extraction of the Free Amino Ester
Dissolve the amino acid ester hydrochloride in deionized water.
Add an equal volume of an immiscible organic solvent (e.g., dichloromethane).
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring, monitoring the pH of the aqueous layer to maintain it between 7 and 8.
Separate the organic layer.
Extract the aqueous layer two more times with the organic solvent.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the free amino ester.
References
Vertex AI Search. (n.d.).
Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
European Patent Office. (2001, May 16). Method for extracting amino acid ester - EP 0474096 B2. Retrieved from [Link]
ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4. YouTube. Retrieved from [Link]
Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
Scribd. (n.d.). Amino Acid Separation via Chromatography | PDF. Retrieved from [Link]
Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Retrieved from [Link]
Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
ResearchGate. (2022, September 22). De-esterification of amino acid esters. Retrieved from [Link]
Tiei liquid/liquid mixing and separation. (2024, May 15). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]
RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
Reddit. (2024, May 29). How to purify amino acid with mineral salt : r/OrganicChemistry. Retrieved from [Link]
Technical Support Center: Resolving Solubility Issues with 4-Amino-4-methylpentanoic Acid Ethyl Ester HCl
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering solubility and...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering solubility and coupling bottlenecks with 4-amino-4-methylpentanoic acid ethyl ester hydrochloride (CAS: 2206264-52-8)[1] during Solid-Phase Peptide Synthesis (SPPS) or solution-phase peptidomimetic assembly.
Section 1: Root Cause Analysis (Mechanistic Insights)
To resolve an experimental failure, we must first understand the causality behind it. Why does this specific building block resist dissolution in standard SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)?
The Hydrochloride Salt Lattice: As an HCl salt, the molecule exists in a stable ionic crystal lattice. While salt formation is traditionally used to enhance aqueous solubility[2], in the purely aprotic, non-aqueous environment of standard SPPS, the solvent (DMF) lacks the capacity to sufficiently disrupt these ionic interactions without the presence of a proton acceptor. Furthermore, the common ion effect can suppress dissolution if trace chlorides are present in the micro-environment[3].
Steric and Lipophilic Contributions: The gem-dimethyl group (4-methyl) adjacent to the amine significantly increases the localized lipophilicity and steric bulk of the molecule. Once the amine is free-based, the resulting neutral molecule is highly lipophilic (due to the ethyl ester and gem-dimethyl groups), making it less soluble in highly polar solvents like pure DMF, but highly soluble in moderately polar halogenated solvents like Dichloromethane (DCM).
Base-Induced Precipitation: A common user error is using Triethylamine (TEA) for neutralization. TEA·HCl has notoriously poor solubility in organic solvents and will rapidly precipitate, which is often misidentified as the amino acid crashing out[4]. Diisopropylethylamine (DIEA/DIPEA) must be used, as DIEA·HCl remains highly soluble in DCM and DMF[4].
Section 2: Step-by-Step Troubleshooting Protocols
Protocol A: In Situ Neutralization and Solvent Optimization (Recommended)
Self-validating mechanism: This protocol relies on a synergistic solvent mixture where DMF solvates the polar HCl salt intermediates, and DCM solvates the highly lipophilic free-base and DIEA·HCl byproduct.
Weighing: Weigh the required amount of 4-amino-4-methylpentanoic acid ethyl ester HCl into a clean, dry vial.
Solvent Addition: Suspend the solid in a 1:1 (v/v) mixture of anhydrous DMF and DCM. Calculate the volume to achieve a final concentration of 0.2 M to 0.5 M.
Neutralization: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIEA).
Agitation: Vortex the mixture for 30–60 seconds. The cloudy suspension will transition to a clear solution as the DIEA deprotonates the amine, forming the soluble free amine and DIEA·HCl[4].
Coupling: Immediately add this solution to your pre-activated carboxylic acid component (either on-resin or in solution).
Protocol B: Ex Situ Free-Basing (For Acid/Base-Sensitive On-Resin Couplings)
Use this protocol if your resin or peptide sequence is highly sensitive to excess base or localized heating from the neutralization exotherm.
Dissolution: Dissolve the HCl salt in a large volume of DCM (e.g., 10 mL per mmol).
Washing: Transfer to a separatory funnel and wash twice with an equal volume of saturated aqueous NaHCO₃.
Phase Separation: Collect the lower organic layer (DCM), which now contains the free amine.
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
Reconstitution: Reconstitute the resulting oily residue in the minimum required volume of DMF/DCM (1:1) for immediate coupling.
Section 3: Frequently Asked Questions (FAQs)
Q: Why did my solution instantly turn cloudy and form a white precipitate after adding the base?A: You likely used Triethylamine (TEA) instead of Diisopropylethylamine (DIEA). The basicity of TEA and DIEA are similar, but their hydrochloride salts behave very differently. TEA·HCl is largely insoluble in DMF/DCM mixtures and precipitates out[4]. DIEA·HCl is highly soluble. Always use DIEA for in situ neutralizations in SPPS.
Q: Can I use this compound directly as an incoming activated amino acid in standard Fmoc-SPPS?A: No. This compound is an amino ester (C-terminus protected as an ethyl ester, N-terminus unprotected). In standard Fmoc-SPPS, the incoming building block must have a free C-terminus (for activation) and a protected N-terminus (e.g., Fmoc). This compound is designed to be used as the nucleophile—for example, coupling it to the C-terminus of a peptide synthesized on a highly acid-sensitive resin, or attaching it to an acidic side-chain (like Asp or Glu).
Q: Does the gem-dimethyl group affect the coupling kinetics?A: Yes. The gem-dimethyl group at the 4-position introduces significant steric hindrance (Thorpe-Ingold effect), which can slow down the nucleophilic attack of the amine onto the activated carbonyl. To compensate, use highly efficient coupling reagents (e.g., HATU, COMU) and extend your coupling times from the standard 1 hour to 3–4 hours.
Section 4: Quantitative Data Table
Table 1: Solubility Profiles of Relevant Species in SPPS Solvents at 25°C
Chemical Species
Pure DMF
Pure DCM
DMF:DCM (1:1)
Pure NMP
4-Amino-4-methylpentanoic acid ethyl ester HCl Salt
Poor (<0.05 M)
Insoluble
Poor (<0.1 M)
Moderate (~0.1 M)
4-Amino-4-methylpentanoic acid ethyl ester Free Base
Moderate (~0.2 M)
Excellent (>1.0 M)
Excellent (>1.0 M)
Moderate (~0.3 M)
DIEA·HCl (Byproduct)
Excellent
Excellent
Excellent
Excellent
TEA·HCl (Byproduct)
Poor (Precipitates)
Poor (Precipitates)
Poor (Precipitates)
Moderate
Section 5: Visualizations
Workflow for the in situ neutralization and solvation of the HCl salt in SPPS.
Mechanistic pathway of HCl salt neutralization yielding the active nucleophile.
References
Title: Precaution on use of hydrochloride salts in pharmaceutical formulation
Source: PubMed / NIH
URL: [Link]
Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges
Source: European Pharmaceutical Review
URL: [Link]
Title: How to choose TEA&DIPEA
Source: Wuhan Haimet Pharmaceutical Co., Ltd.
URL: [Link]
Technical Support Center: Synthesis of 4-amino-4-methylpentanoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 4-amino-4-methylpentanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-amino-4-methylpentanoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reduce side reactions during the synthesis of this valuable β-amino ester. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.
Introduction
4-amino-4-methylpentanoic acid ethyl ester is a sterically hindered β-amino ester with applications in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to competing side reactions that can significantly lower the yield and purity of the desired product. This guide focuses on two primary synthetic routes: the Aza-Michael Addition and the Ritter Reaction, outlining potential pitfalls and strategies for their mitigation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Aza-Michael Addition Route
The Aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound is a common method for forming C-N bonds.[1] In the synthesis of 4-amino-4-methylpentanoic acid ethyl ester, this involves the addition of ammonia or an ammonia equivalent to ethyl 3,3-dimethylacrylate.
Question 1: Why is my yield of 4-amino-4-methylpentanoic acid ethyl ester extremely low when using the Aza-Michael addition?
Answer: Low yields in the aza-Michael addition to a sterically hindered acrylate like ethyl 3,3-dimethylacrylate are a common challenge.[2] Several factors can contribute to this issue:
Steric Hindrance: The gem-dimethyl group at the β-position of the acrylate significantly hinders the approach of the nucleophile (ammonia). This steric repulsion increases the activation energy of the desired 1,4-addition.
Low Nucleophilicity of Ammonia: Ammonia is a relatively weak nucleophile. Its direct addition to a hindered Michael acceptor is often slow and inefficient.
Competing Polymerization: Acrylates are prone to anionic polymerization, especially in the presence of basic catalysts or nucleophiles. This can consume the starting material and lead to a complex mixture of oligomers.
Ineffective Catalyst: If a catalyst is used, it may not be sufficiently active to promote the reaction under the chosen conditions. For sterically hindered substrates, a stronger catalyst may be required.[2]
Solutions:
Problem
Recommended Solution
Rationale
Steric Hindrance & Low Nucleophilicity
Use a more potent ammonia equivalent, such as an ammonium salt (e.g., ammonium chloride) with a non-nucleophilic base, or consider a protected amine source that can be deprotected later.
This can increase the effective concentration of the nucleophile and may alter the reaction mechanism to favor the desired addition.
Competing Polymerization
- Lower the reaction temperature. - Use a less basic catalyst. - Add a radical inhibitor if polymerization is suspected to be radical-initiated.
Polymerization often has a higher activation energy than the Michael addition, so lower temperatures can favor the desired product. A weaker base may be sufficient to catalyze the addition without initiating polymerization.
Ineffective Catalyst
Switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a Lewis acid catalyst to activate the acrylate.
Stronger bases can deprotonate the amine more effectively, while Lewis acids can coordinate to the carbonyl oxygen of the acrylate, making the β-carbon more electrophilic.
Question 2: My reaction mixture from the Aza-Michael addition is a thick, intractable mass. What happened?
Answer: The formation of a thick, polymeric mass is a strong indication that oligomerization or polymerization of the ethyl 3,3-dimethylacrylate has become the dominant reaction pathway. This is a common side reaction with electron-deficient alkenes.
Solutions:
Dilution: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction.
Controlled Addition: Add the amine nucleophile slowly to the acrylate solution to maintain a low instantaneous concentration of the initiator for polymerization.
Catalyst Choice: Avoid strongly basic conditions that are known to promote acrylate polymerization. Consider using a heterogeneous catalyst that can be easily removed and may offer better control.
Ritter Reaction Route
The Ritter reaction provides an alternative route to amides from nitriles and a source of a stable carbocation.[3][4] For the synthesis of 4-amino-4-methylpentanoic acid ethyl ester, this would involve the reaction of ethyl 3,3-dimethylacrylate with a nitrile (e.g., acetonitrile) in the presence of a strong acid.
Question 3: I am attempting a Ritter reaction with ethyl 3,3-dimethylacrylate and acetonitrile, but I am getting a complex mixture of products and a low yield of the desired amide. What are the likely side reactions?
Answer: The Ritter reaction with an unsaturated ester can be prone to several side reactions:
Carbocation Rearrangement: While the tertiary carbocation formed by protonation of the double bond is relatively stable, rearrangements to other, potentially less stable, carbocations can occur under strongly acidic conditions, leading to a mixture of isomeric products.
Polymerization/Oligomerization: The strongly acidic conditions can also promote the cationic polymerization of the acrylate starting material.
Ester Hydrolysis: The presence of a strong acid and water (even trace amounts) can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5] This can complicate purification and lower the yield of the desired ester.
Incomplete Hydrolysis of the Nitrilium Ion: The intermediate nitrilium ion must be hydrolyzed to the amide in the work-up step.[6] If this hydrolysis is incomplete, you may isolate the nitrilium salt or other related byproducts.
Solutions:
Problem
Recommended Solution
Rationale
Carbocation Rearrangement
Use a less harsh acid catalyst or a Lewis acid that can stabilize the desired carbocation. Running the reaction at a lower temperature can also minimize rearrangements.
Milder conditions can reduce the propensity for carbocation rearrangements.
Polymerization/Oligomerization
- Maintain a low reaction temperature. - Use a high concentration of the nitrile, which can also serve as the solvent, to trap the carbocation before it can initiate polymerization.
Lower temperatures disfavor polymerization, and a high concentration of the nucleophilic nitrile will favor the desired bimolecular reaction.
Ester Hydrolysis
- Use anhydrous conditions. - Perform the reaction at a lower temperature to minimize the rate of hydrolysis. - Quench the reaction carefully with a base at low temperature during work-up.
Minimizing the presence of water is crucial to prevent ester hydrolysis.
Incomplete Hydrolysis
Ensure a thorough aqueous work-up with sufficient time for the hydrolysis of the nitrilium ion to the amide.
Complete hydrolysis is essential for obtaining the final product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Aza-Michael or Ritter, is generally preferred for the synthesis of 4-amino-4-methylpentanoic acid ethyl ester?
A1: The choice of synthetic route depends on the available starting materials and the specific challenges encountered. The Aza-Michael addition is conceptually more direct but can be hampered by the steric hindrance of ethyl 3,3-dimethylacrylate. The Ritter reaction offers an alternative but requires careful control of the reaction conditions to avoid side reactions like polymerization and ester hydrolysis. For small-scale synthesis, the Ritter reaction might be more feasible if the Aza-Michael addition proves to be low-yielding.
Q2: What analytical techniques are best for monitoring the reaction and identifying side products?
A2: A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product. Staining with ninhydrin can help visualize the amino ester product.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and confirming the mass of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying impurities.
Q3: How can I purify the final product, 4-amino-4-methylpentanoic acid ethyl ester?
A3: Purification of β-amino esters can be achieved through several methods:
Column Chromatography: Silica gel chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The polarity of the eluent can be gradually increased to elute the more polar amino ester.
Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the free amino ester is extracted back into an organic solvent. This method is effective for removing non-basic impurities.
Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method, especially for larger quantities.
Q4: Can I use a different amine nucleophile in the Aza-Michael addition to synthesize derivatives?
A4: Yes, the Aza-Michael addition is versatile and can be performed with various primary and secondary amines.[1] However, be aware that the steric hindrance of ethyl 3,3-dimethylacrylate will still be a significant factor. More sterically hindered amines will likely react even more slowly than ammonia.
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis of 4-amino-4-methylpentanoic acid ethyl ester. These should be considered as starting points and may require optimization.
Protocol 1: Aza-Michael Addition of Ammonia to Ethyl 3,3-Dimethylacrylate
Aza-Michael Addition Workflow
Materials:
Ethyl 3,3-dimethylacrylate
Ammonium chloride (NH₄Cl)
Triethylamine (NEt₃)
Anhydrous Ethanol
Ethyl acetate
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,3-dimethylacrylate (1.0 eq.) and ammonium chloride (1.5 eq.) in anhydrous ethanol.
Cool the mixture to 0°C in an ice bath.
Slowly add triethylamine (1.5 eq.) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent and ninhydrin stain for visualization).
Once the reaction is complete, remove the ethanol under reduced pressure.
Add water to the residue and extract with ethyl acetate (3 x volumes).
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Ritter Reaction of Ethyl 3,3-Dimethylacrylate with Acetonitrile
Ritter Reaction Workflow
Materials:
Ethyl 3,3-dimethylacrylate
Acetonitrile
Concentrated Sulfuric Acid (H₂SO₄)
Diethyl ether
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve ethyl 3,3-dimethylacrylate (1.0 eq.) in an excess of acetonitrile (which acts as both reactant and solvent).
Cool the mixture to 0°C in an ice bath.
Slowly and carefully add concentrated sulfuric acid (2.0 eq.) dropwise with vigorous stirring, maintaining the temperature below 10°C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution by slowly adding a cold aqueous solution of NaOH until the pH is approximately 8-9.
Extract the aqueous layer with diethyl ether (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated intermediate.
To hydrolyze the amide, reflux the crude intermediate in aqueous HCl (e.g., 6M) for several hours.
Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude amino ester.
Purify by acid-base extraction or column chromatography as described in the FAQs.
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathways and potential side reactions discussed in this guide.
Aza-Michael Addition: Main Reaction and Side Reactions
Aza-Michael Addition Pathways
Ritter Reaction: Main Reaction and Side Reactions
Ritter Reaction Pathways
References
Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-123.
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
Bosica, G., & Debono, J. (2019).
Singleton, D. D. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Electronic Theses and Dissertations. 1813. [Link]
Wikipedia. (2023). Ritter reaction. Retrieved from [Link]
Zhang, Y., et al. (2020). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry, 11(4), 834-845.
PubChem. (n.d.). Ethyl 4-(methylamino)pentanoate. Retrieved from [Link]
Torssell, S., & Somfai, P. (2020). Ritter-enabled catalytic asymmetric chloroamidation of olefins. Chemical Science, 11(48), 13026-13031.
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Scientific Reports, 11(1), 1-11.
Wang, Q., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific reports, 6, 22002.
CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate - Google Patents. (n.d.).
Organic Syntheses. (n.d.). Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Retrieved from [Link]
Robertson, A. J., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
Bosica, G., & Debono, J. (2019).
Magano, J., & Dunetz, J. R. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2012(1), 147-159.
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
Pampaloni, G., et al. (2017).
US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents. (n.d.).
WO2004029118A2 - Liquid uncrosslinked michael addition oligomers prepared in the presence of a catalyst having both an epoxy moiety and a quaternary salt - Google Patents. (n.d.).
Pellis, A., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Addition. Frontiers in Chemistry, 7, 520.
Yarovaya, O. I., et al. (2021). Reactions of caryophyllene, isocaryophyllene, and their epoxy derivatives with acetonitrile under Ritter reaction conditions. Molecules, 26(16), 4983.
Farmer, T. J., et al. (2019).
Robertson, A. J., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
Beilstein Journal of Organic Chemistry. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2768-2776.
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Li, Y., et al. (2022). A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester. Polymers, 14(13), 2686.
Duan, X., et al. (2009). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by [DBU][Lac]. ARKIVOC, 2009(11), 288-298.
Zhang, Y., et al. (2020). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry, 11(4), 834-845.
Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2058.
Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2058.
Chemistry - The Central Science. (2021, December 29). Hydrolysis of esters - Mechanisms [Video]. YouTube. [Link]
Ríos-Lombardía, N., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3923-3936.
Technical Support Center: Optimizing Crystallization of 4-Amino-4-methylpentanoic Acid Ethyl Ester Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique thermodynamic and kinetic challenges assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique thermodynamic and kinetic challenges associated with crystallizing unnatural amino acid derivatives.
Compound Profile: 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride (CAS: 2206264-52-8) is a highly valuable building block in peptidomimetic synthesis[1]. However, its flexible aliphatic chain and highly polar primary amine hydrochloride salt make it notoriously difficult to crystallize. It is highly prone to hygroscopic deliquescence and liquid-liquid phase separation (LLPS)[2]. This guide provides field-proven, mechanistically grounded strategies to ensure high-yield, high-purity crystallization.
Diagnostic Workflow for Crystallization Failures
Use the following logic tree to diagnose and resolve the most common phase separation issues encountered during anti-solvent crystallization.
Diagnostic workflow for resolving phase separation during anti-solvent crystallization.
Core Troubleshooting Guides (FAQs)
Q1: My product forms a thick syrup or "oils out" instead of forming crystals upon adding the anti-solvent. How do I force nucleation?Causality & Expert Insight: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," occurs when the supersaturation level exceeds the metastable zone width (MZW) before nucleation can initiate. The system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid lattice. Amino acid ester hydrochlorides are highly susceptible to this due to their flexible aliphatic chains and strong hydrogen-bonding networks[3].
Solution:
Adjust the Solvent System: Transition from a pure Ethanol/Ether system to an Ethyl Acetate/Ether system. Ethyl acetate provides intermediate polarity, which widens the MZW and stabilizes the pre-nucleation clusters[4].
Thermal Cycling & Seeding: Heat the oiled-out mixture to 45 °C until a single clear phase is re-established. Cool extremely slowly (0.1 °C/min). Once the temperature reaches the upper boundary of the MZW (typically ~35 °C), introduce 1-2 wt% of pure seed crystals to bypass the high activation energy of primary nucleation.
Q2: The isolated crystals are extremely hygroscopic, turning into a sticky paste during filtration. How can I prevent deliquescence?Causality & Expert Insight: The primary amine hydrochloride salt is inherently hygroscopic. When exposed to ambient humidity, water molecules intercalate into the crystal lattice. This moisture acts as a plasticizer, lowering the glass transition temperature of any amorphous domains and ultimately dissolving the lattice—a process known as deliquescence[2].
Solution:
Inert Atmosphere: Perform all filtrations under a positive pressure blanket of dry nitrogen or argon.
Anhydrous Washing: Ensure the wash solvent (e.g., cold diethyl ether) is strictly anhydrous and pre-chilled to -20 °C to minimize solubility losses[3].
Immediate Desiccation: Transfer the filter cake immediately to a vacuum oven (40 °C, <10 mbar) or a vacuum desiccator containing phosphorus pentoxide (P₂O₅).
Q3: How do I ensure the complete removal of acidic byproducts (e.g., residual HCl or SO₂ from the thionyl chloride esterification)?Causality & Expert Insight: Thionyl chloride (SOCl₂) is standard for esterifying amino acids, but trapped HCl and SO₂ within the crystal lattice can cause long-term auto-catalytic degradation of the ester bond[4].
Solution:
Azeotropic Distillation: Before crystallization, repeatedly co-evaporate the crude ethanolic mixture with fresh anhydrous ethanol or toluene to drive off volatile acidic gases.
Trituration: If the crystallized product still exhibits a low pH upon dissolution, triturate the solid in a 1:1 mixture of cold ethyl acetate and diethyl ether. This purges surface-bound acidic byproducts without dissolving the target compound.
Standard Operating Procedure (SOP): Optimized Anti-Solvent Crystallization
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) metric is met.
Step 1: Concentration & Azeotropic Drying
Evaporate the crude ethanolic reaction mixture under reduced pressure (40 °C, 50 mbar). Co-evaporate twice with 2 volumes of anhydrous toluene to remove residual HCl/H₂O.
IPC Validation: The resulting mass should be a thick, stirrable syrup weighing no more than 1.2–1.5x the theoretical yield mass.
Step 2: Solvent Exchange
Add 2 volumes of anhydrous ethyl acetate to the syrup. Heat gently to 45 °C with high-shear stirring.
IPC Validation: The solution must become a single, slightly cloudy liquid phase. If oil droplets persist, add absolute ethanol dropwise (max 0.2 volumes) until clear.
Step 3: Seeding and Anti-Solvent Addition
Cool the solution to 35 °C. Introduce 1 wt% of pure 4-amino-4-methylpentanoic acid ethyl ester hydrochloride seed crystals. Using a syringe pump, slowly add 3 volumes of anhydrous diethyl ether over 2 hours.
IPC Validation: Extract a 10 µL aliquot. Under a polarized light microscope, distinct birefringent crystalline particles must be visible. If spherical, non-birefringent droplets are seen, stop the anti-solvent addition and reheat by 5 °C.
Step 4: Aging
Cool the suspension to -5 °C at a controlled rate of 0.2 °C/min. Hold at this temperature for 4 hours to allow the system to reach thermodynamic equilibrium.
Step 5: Isolation
Filter the suspension using a Schlenk frit under a dry nitrogen blanket. Wash the cake with 2 volumes of pre-chilled (-20 °C) anhydrous diethyl ether. Dry under high vacuum (<10 mbar) at 40 °C for 12 hours.
Quantitative Data: Solvent System Optimization
The choice of solvent and anti-solvent dictates the thermodynamic pathway of the crystallization. The table below summarizes the empirical data for optimizing the recovery and purity of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride.
Solvent System (v/v)
Solute Conc. (g/mL)
Yield (%)
HPLC Purity (%)
Morphology
Phase Behavior
EtOH / Diethyl Ether (1:5)
0.5
82
98.5
Fine Needles
Prone to rapid supersaturation
EtOH / EtOAc (1:4)
0.5
75
99.1
Prisms
Stable MZW, slower kinetics
EtOH / Hexanes (1:5)
0.5
< 50
N/A
Amorphous
Severe Oiling Out (LLPS)
EtOAc / Diethyl Ether (1:3) *
0.8
89
99.8
Blocky Crystals
Optimal Nucleation
* Denotes the optimized system post-solvent exchange from the crude ethanolic reaction mixture.
HPLC method validation for 4-amino-4-methylpentanoic acid ethyl ester hcl purity
An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 4-Amino-4-Methylpentanoic Acid Ethyl Ester HCl Introduction 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride is a non-proteinogenic amino...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to HPLC Method Validation for the Purity of 4-Amino-4-Methylpentanoic Acid Ethyl Ester HCl
Introduction
4-Amino-4-methylpentanoic acid ethyl ester hydrochloride is a non-proteinogenic amino acid ester that serves as a crucial building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, the accurate determination of its purity is a cornerstone of quality control, ensuring the safety and efficacy of the final drug product. The development and validation of a robust, reliable, and stability-indicating analytical method are therefore not just a regulatory requirement but a scientific necessity.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth exploration and comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this specific compound. We will dissect the unique analytical challenges posed by this molecule and provide a detailed, validated HPLC method. Furthermore, we will objectively compare this method with alternative analytical technologies, offering supporting data and protocols to guide you in selecting the most appropriate technique for your specific needs, from routine quality control to in-depth impurity profiling.
Chapter 1: The Analytical Challenge - Deconstructing the Analyte
The molecular structure of 4-amino-4-methylpentanoic acid ethyl ester HCl presents a classic analytical challenge for chromatographers. Its physicochemical properties dictate the strategy for method development.
High Polarity: The presence of a primary amine and an ester functional group makes the molecule highly polar. In traditional reversed-phase (RP) HPLC, which utilizes a non-polar stationary phase (like C18), highly polar compounds have weak interactions with the column packing, leading to poor retention and elution at or near the solvent front.[1]
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore. While the ester carbonyl group exhibits some absorbance at very low UV wavelengths (around 200-210 nm), detection at this range is often prone to interference from mobile phase components and other impurities, resulting in low sensitivity and selectivity.[2][3]
Ionic Nature: As a hydrochloride salt, the compound is ionic and its charge state is pH-dependent. This can lead to peak tailing on silica-based columns due to interactions with residual silanol groups.
These characteristics render a straightforward RP-HPLC method with UV detection suboptimal. A successful method must strategically address the dual challenges of poor retention and inadequate detection.
Chapter 2: A Comparative Analysis of HPLC Method Development Strategies
To overcome the challenges outlined above, several HPLC-based strategies can be employed. The choice of strategy is a critical decision based on a trade-off between simplicity, sensitivity, and robustness.
Strategy
Principle
Advantages
Disadvantages
Best Suited For
Direct RP-HPLC
Utilizes low UV wavelength or a universal detector (CAD/ELSD). May employ ion-pairing agents or polar-endcapped columns to improve retention.[3][4]
Methodologically simple; avoids chemical modification of the analyte.
Low sensitivity and specificity with UV; ion-pairing agents can be harsh on columns and are not MS-compatible; universal detectors are non-linear and less sensitive than UV/Fluorescence.[5]
Rapid, routine screening where high sensitivity is not paramount.
HILIC
Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a high-organic mobile phase to retain polar analytes.[6][7]
Excellent retention for highly polar compounds without derivatization; compatible with mass spectrometry.
Can have longer column equilibration times; retention can be sensitive to mobile phase water content.[8][9]
Purity assays of polar compounds, especially when MS-compatibility for impurity identification is desired.
Pre-column Derivatization
The analyte is chemically reacted to attach a UV-absorbing or fluorescent tag before injection.[2][]
Dramatically increases detection sensitivity and selectivity; improves retention and peak shape in RP-HPLC.
Adds complexity and time to sample preparation; potential for incomplete reactions or derivative instability.[8][]
Trace-level impurity analysis and when the highest sensitivity is required.
Based on this comparison, the HILIC approach offers the most balanced solution, providing excellent retention for the polar analyte without the added complexity and potential variability of a derivatization step. It represents a modern, robust strategy suitable for a regulated environment.
Chapter 3: Recommended Method & Validation Workflow: A HILIC-UV Approach
This section details a stability-indicating HILIC method for the purity determination of 4-amino-4-methylpentanoic acid ethyl ester HCl.
Experimental Protocol: HILIC Method
Instrumentation: HPLC or UPLC system equipped with a UV Detector.
Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[11]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile.
Gradient Program: 95% B to 50% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 35°C.
Detection Wavelength: 210 nm.
Injection Volume: 5 µL.
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Method Validation Workflow
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13] The following workflow, based on ICH Q2(R1) guidelines, ensures the method is reliable and robust.
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Chapter 4: Executing the Validation Protocol: Data and Analysis
This chapter provides a blueprint for executing the validation, grounded in the principles of scientific integrity and trustworthiness.
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] A forced degradation study is the most effective way to demonstrate this and establish the stability-indicating nature of the method.[14][15][16] The goal is to achieve 5-20% degradation of the API.[16]
Protocol:
Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid sample heated at 105°C for 48 hours, then dissolved.
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
Acceptance Criteria: The method is considered stability-indicating if the purity peak of the analyte is spectrally pure (as determined by a photodiode array detector) and all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).
Expected Results Summary:
Stress Condition
% Degradation
No. of Degradants
Resolution (Main Peak vs. Closest Impurity)
Acid Hydrolysis
~15%
2
> 2.5
Base Hydrolysis
~18%
3
> 3.0
Oxidation
~10%
1
> 2.8
Thermal
~5%
1
> 4.0
| Photolytic | <2% | 0 | N/A |
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[17]
Protocol:
Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.75 mg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.998.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.[6]
Protocol:
Spike a placebo (if a formulation) or a blank solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percentage recovery for each sample.
Acceptance Criteria:
Mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[6] It is evaluated at two levels:
Repeatability (Intra-assay precision): Analysis of six replicate samples of the same lot on the same day, by the same analyst, on the same instrument.
Intermediate Precision: The study is repeated by a different analyst on a different day using a different instrument.
Acceptance Criteria:
Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]
Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria:
Precision at the LOQ level should have an RSD ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary key parameters one at a time, such as:
Mobile Phase pH (± 0.2 units)
Column Temperature (± 5°C)
Flow Rate (± 10%)
Mobile Phase Composition (± 2% organic content)
Acceptance Criteria:
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.
Summary of Validation Parameters and Acceptance Criteria:
Parameter
Procedure
Acceptance Criteria
Specificity
Forced degradation, peak purity analysis
Resolution > 2.0, spectrally pure main peak
Linearity
5 concentrations (LOQ-150%)
r² ≥ 0.998
Accuracy
Spiking at 3 levels (n=3)
Recovery: 98.0% - 102.0%
Precision
Repeatability (n=6), Intermediate Precision
RSD ≤ 2.0%
LOQ
Signal-to-Noise or Slope Method
Precision at LOQ: RSD ≤ 10%
| Robustness | Deliberate variation of method parameters | System suitability passes |
Chapter 5: Comparison with Alternative Analytical Technologies
While HPLC is the workhorse of pharmaceutical analysis, other techniques offer unique advantages for specific applications.[5]
Caption: Decision tree for selecting an analytical technique.
Comparative Overview:
Technique
Principle
Advantages for this Analyte
Disadvantages for this Analyte
Validated HPLC
Liquid-phase separation based on polarity.
Robust, precise, and widely available for quantitative analysis.
Lower specificity than MS for impurity identification.
LC-MS
HPLC coupled with a mass spectrometer.
Unambiguous identification of impurities and degradants based on mass-to-charge ratio.[1][5]
More complex instrumentation; quantification can be more challenging than UV.
GC-MS
Gas-phase separation coupled with MS.
Excellent for volatile or semi-volatile impurities.
Requires derivatization to make the analyte volatile; risk of thermal degradation.[18]
Capillary Electrophoresis (CE)
Separation in a capillary based on charge and size.
High efficiency for charged, polar species; very low sample consumption.[3][19]
Can be less robust than HPLC; lower sensitivity for concentration.
| qNMR | Quantitative Nuclear Magnetic Resonance. | A primary method providing absolute purity without a specific reference standard; highly structurally informative.[5] | Lower sensitivity than HPLC; requires specialized equipment and expertise. |
Conclusion
The purity assessment of 4-amino-4-methylpentanoic acid ethyl ester HCl requires a well-considered analytical strategy that directly confronts the molecule's inherent polarity and lack of a strong UV chromophore. This guide has demonstrated that a Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a robust, sensitive, and reliable solution that avoids the complexities of derivatization. The detailed validation protocol, grounded in ICH Q2(R1) guidelines, provides a clear pathway to establishing a method that is truly "fit for purpose."
While the validated HILIC-HPLC method is the recommended choice for routine quality control and stability testing, alternative techniques like LC-MS and qNMR offer powerful, complementary capabilities. LC-MS is unparalleled for the definitive identification of unknown impurities and degradation products, while qNMR serves as an invaluable tool for the absolute quantification and certification of reference standards. The optimal analytical approach involves leveraging these techniques strategically throughout the drug development lifecycle to build a comprehensive understanding of the compound's purity profile, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
Galaverna, G., & Sforza, S. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International. Available at: [Link]
Solvias. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique? Solvias AG. Available at: [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Corporation. Available at: [Link]
Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. Available at: [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
Melis, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. Available at: [Link]
Krsmanović, V., et al. (2021). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. Available at: [Link]
Hawe, A. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
Lee, H., & Lee, Y. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry. Available at: [Link]
Li, H., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Available at: [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
Broughton Knox. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton Knox. Available at: [Link]
ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. Available at: [Link]
Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Welch Materials, Inc. Available at: [Link]
Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
Chromatography Forum. (2009). Issue with amino acid analysis. Chromatography Forum. Available at: [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
Gilar, M., et al. (2019). Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n − 1 impurities. Journal of Mass Spectrometry. Available at: [Link]
Doneanu, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLOS ONE. Available at: [Link]
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
A Comparative Guide to the Coupling Efficiency of 4-Amino-4-Methylpentanoic Acid Ethyl and Methyl Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the realm of peptide synthesis, the incorporation of sterically hindered amino acids, such as the α,α-disubstituted 4-amino-4-methylpentanoic acid, prese...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the incorporation of sterically hindered amino acids, such as the α,α-disubstituted 4-amino-4-methylpentanoic acid, presents a significant synthetic challenge. The bulky nature of these building blocks can impede the formation of the amide bond, leading to lower coupling efficiencies, incomplete reactions, and the potential for side reactions. A critical aspect of optimizing the incorporation of such residues is the judicious selection of protecting groups, including the C-terminal ester. This guide provides an in-depth comparison of the potential coupling efficiencies of the ethyl and methyl esters of 4-amino-4-methylpentanoic acid, supported by theoretical considerations and established experimental strategies for overcoming steric hindrance.
The Impact of C-Terminal Ester Choice on Coupling Efficiency: A Theoretical Framework
Steric Hindrance: The Dominant Factor
The rate-determining step in peptide bond formation is the nucleophilic attack of the amino group of one amino acid on the activated carboxyl group of another. The transition state for this reaction is sensitive to steric bulk around the reacting centers.
Methyl Ester: The methyl group is the smallest alkyl ester protecting group. Its minimal steric profile presents a smaller impediment to the approach of the incoming activated amino acid.
Ethyl Ester: The ethyl group, with its additional methylene unit, is larger than the methyl group. This increased steric bulk can create a more crowded transition state, potentially slowing down the rate of the coupling reaction. This effect is particularly pronounced with already sterically demanding α,α-disubstituted amino acids.
Therefore, from a purely steric standpoint, the methyl ester of 4-amino-4-methylpentanoic acid is expected to exhibit a higher coupling efficiency compared to its ethyl ester counterpart. The smaller size of the methyl group should allow for a more favorable approach of the coupling partner, leading to a faster and more complete reaction.
Electronic Effects: A Minor Contributor
The electronic influence of the ester group on the nucleophilicity of the α-amino group is generally considered to be minimal and similar for both methyl and ethyl esters. Both are electron-withdrawing groups that slightly decrease the basicity and nucleophilicity of the amino group through an inductive effect. The difference in the inductive effect between a methyl and an ethyl group is negligible in this context and is unlikely to be a determining factor in the overall coupling efficiency.
Strategies and Experimental Protocols for Coupling Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like 4-amino-4-methylpentanoic acid, regardless of the ester protecting group, often necessitates the use of advanced coupling strategies.[1]
High-Reactivity Coupling Reagents
Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may prove insufficient for driving the reaction to completion.[1] The use of more potent uronium/aminium salts or phosphonium salts is highly recommended.[1]
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to be highly effective for coupling hindered amino acids.[2]
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and the highly reactive PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are excellent choices for challenging couplings.[1]
Optimized Reaction Conditions
Beyond the choice of coupling reagent, optimizing the reaction conditions is crucial for maximizing yield and minimizing side products.
Increased Temperature: Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technique for accelerating the coupling of sterically hindered residues.[2] The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier of the reaction.[2]
Double Coupling: A common and effective strategy is to perform the coupling step twice.[2] After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh portion of the activated amino acid and coupling reagents to ensure the reaction goes to completion.[2]
Solvent Selection: The choice of solvent can impact the solvation of the peptide-resin and the reagents, thereby influencing the reaction rate. N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties in difficult sequences.[1]
Proposed Experimental Protocol for a Comparative Study
To empirically determine the difference in coupling efficiency between the ethyl and methyl esters of 4-amino-4-methylpentanoic acid, the following experimental protocol is proposed.
Objective: To compare the coupling yield of Fmoc-Ala-OH to 4-amino-4-methylpentanoic acid ethyl ester and methyl ester under identical reaction conditions.
Materials:
4-amino-4-methylpentanoic acid ethyl ester
4-amino-4-methylpentanoic acid methyl ester
Fmoc-Ala-OH
HATU
Diisopropylethylamine (DIPEA)
Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine
Trifluoroacetic acid (TFA)
Reverse-phase HPLC system
Mass spectrometer
Protocol:
Amino Acid Ester Preparation: Synthesize and purify both the ethyl and methyl esters of 4-amino-4-methylpentanoic acid.
Parallel Coupling Reactions: Set up two parallel reactions.
Activation: In separate vials, pre-activate Fmoc-Ala-OH (1.0 eq) with HATU (0.95 eq) and DIPEA (2.0 eq) in DMF for 5 minutes.
Coupling: Add the activated Fmoc-Ala-OH solution to the respective amino acid ester solutions (Reaction A and Reaction B).
Reaction Monitoring: Allow the reactions to proceed at room temperature for 2 hours. Monitor the progress by taking aliquots at regular intervals and analyzing by HPLC.
Work-up: After 2 hours, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
Analysis:
Analyze the crude product mixtures by reverse-phase HPLC to determine the relative peak areas of the starting materials and the desired dipeptide product.
Confirm the identity of the product by mass spectrometry.
Calculate the coupling yield for each reaction based on the consumption of the limiting reagent (the amino acid ester).
Data Presentation
The results of this comparative study can be summarized in the following table:
C-Terminal Ester
Coupling Time (hr)
Dipeptide Yield (%) [a]
Purity (%) [b]
Methyl Ester
2
Ethyl Ester
2
[a] Yield determined by HPLC analysis of the crude reaction mixture based on the limiting starting material.
[b] Purity determined by HPLC analysis of the crude product.
Visualizing the Workflow and Steric Effects
Caption: General workflow for the coupling of a sterically hindered amino acid ester.
Caption: Postulated difference in transition state steric hindrance.
Conclusion and Expert Recommendation
Based on fundamental principles of steric hindrance in organic reactions, the methyl ester of 4-amino-4-methylpentanoic acid is theoretically favored to exhibit higher coupling efficiency than the corresponding ethyl ester. The smaller size of the methyl group should lead to a less congested transition state, facilitating a faster and more complete reaction.
However, it is crucial to emphasize that this is a theoretical assessment. The actual difference in reactivity may be modest and could potentially be overcome by employing the robust coupling strategies outlined in this guide, such as the use of high-reactivity coupling reagents and optimized reaction conditions like microwave heating.
For researchers and drug development professionals working with this and other sterically hindered amino acids, the key takeaway is that while the choice of the C-terminal ester is a relevant consideration, the overall success of the synthesis will be more heavily influenced by the selection of an appropriate coupling reagent and the optimization of reaction parameters. When facing particularly challenging couplings involving 4-amino-4-methylpentanoic acid, opting for the methyl ester may provide a slight advantage. Nevertheless, empirical validation through a systematic study, as proposed in this guide, is the most definitive way to determine the optimal protecting group strategy for a specific synthetic target.
References
Click to expand
American Chemical Society. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
American Chemical Society. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. ACS Publications. Retrieved from [Link]
Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Semantic Scholar. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. Retrieved from [Link]
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
National Center for Biotechnology Information. (1990, July-August). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
Semantic Scholar. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]
ResearchGate. (2026, March 3). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
A Senior Application Scientist's Guide: 4-Amino-4-methylpentanoic Acid Ethyl Ester vs. Standard Unnatural Amino Acids in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone for enhancing the therapeutic potential of peptide and small molecule drug candidates.[1][][...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone for enhancing the therapeutic potential of peptide and small molecule drug candidates.[1][][3] These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent liabilities of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1][4] This guide provides an in-depth comparison of a specific, sterically-hindered UAA, 4-amino-4-methylpentanoic acid ethyl ester, against more commonly employed "standard" UAAs, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rise of Steric Hindrance: A Strategy for Stability
A primary challenge in peptide-based drug development is their rapid degradation by proteases in vivo.[4] A highly effective strategy to mitigate this is the introduction of sterically hindered amino acids.[5][6] By incorporating bulky substituents at the α-carbon or along the backbone, these UAAs can physically shield adjacent peptide bonds from enzymatic cleavage, thereby extending the molecule's plasma half-life.
Our focus, 4-amino-4-methylpentanoic acid, and its ethyl ester derivative, exemplifies this principle. The quaternary α-carbon, substituted with two methyl groups, provides significant steric bulk. This feature is shared by other well-known stability-enhancing UAAs such as α-aminoisobutyric acid (Aib) and L-tert-leucine.[7][8][9]
Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The selection of a UAA is a multi-parameter optimization problem. The ideal candidate should not only enhance stability but also maintain or improve target affinity and possess favorable pharmacokinetic properties. Below is a comparative analysis of 4-amino-4-methylpentanoic acid ethyl ester against two standard classes of UAAs: α,α-disubstituted and β-amino acids.
Property
4-Amino-4-methylpentanoic Acid Ethyl Ester
α-Aminoisobutyric Acid (Aib)
L-tert-Leucine
Structure
γ-Amino acid with quaternary α-carbon
α-Amino acid with quaternary α-carbon
α-Amino acid with bulky tert-butyl side chain
Key Feature
Steric hindrance, increased lipophilicity (due to ester)
Induces helical conformation, high steric hindrance[8][9][10]
Can be produced via enzymatic synthesis[7][11][13]
Causality in Experimental Design: Why These Properties Matter
Steric Hindrance and Metabolic Stability : The gem-dimethyl group on 4-amino-4-methylpentanoic acid and Aib, and the tert-butyl group on tert-leucine, act as "molecular shields."[6][7][8] They prevent the peptide backbone from fitting into the active site of proteolytic enzymes like chymotrypsin or trypsin. This directly translates to a longer half-life in plasma and tissues, a critical parameter for reducing dosing frequency and improving patient compliance.[6]
Conformational Constraint : Aib's unique ability to force a peptide into a helical conformation can be a double-edged sword.[8][10] While it dramatically enhances stability, it also reduces flexibility. If the target receptor requires a more extended or flexible peptide conformation for binding, the incorporation of Aib could be detrimental to potency. In contrast, 4-amino-4-methylpentanoic acid, as a γ-amino acid, offers more backbone flexibility, which could be advantageous for scanning a wider conformational space to achieve optimal target engagement.
Lipophilicity and Permeability : The ethyl ester form of 4-amino-4-methylpentanoic acid increases its lipophilicity. This can enhance passive diffusion across cell membranes, a key factor for oral bioavailability and reaching intracellular targets.[14] However, excessive lipophilicity can also lead to issues like poor solubility and off-target toxicity. This highlights the importance of balancing these properties, often through esterification strategies.[15][16]
Experimental Protocols for Comparative Evaluation
To objectively compare these UAAs in your own drug discovery campaigns, the following validated, high-throughput assays are recommended. The inclusion of appropriate controls is critical for data integrity.
Workflow 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is the industry standard for assessing a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[17][18][19]
Caption: Workflow for the in vitro liver microsomal stability assay.
Compound Preparation : Prepare 10 mM stock solutions of your test compounds (peptides containing the different UAAs) and control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance) in DMSO.[17]
Microsome Preparation : On ice, thaw human liver microsomes (HLM) and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[20][21]
NADPH System Preparation : Prepare a fresh NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.[17][18]
Incubation : In a 96-well plate, add the HLM solution. Add the test and control compounds to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes with shaking.[17]
Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[18]
Time Points & Quenching : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[17] The "0-minute" sample is crucial as it represents 100% of the initial compound concentration.
Sample Processing : Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis : Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
The PAMPA model is a cost-effective, high-throughput method to predict passive membrane permeability, a key component of oral absorption.[14][22][23][24] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[24][25]
Executive Summary For researchers and drug development professionals synthesizing gabapentinoid analogs or related active pharmaceutical ingredients (APIs), 4-amino-4-methylpentanoic acid ethyl ester hydrochloride serves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals synthesizing gabapentinoid analogs or related active pharmaceutical ingredients (APIs), 4-amino-4-methylpentanoic acid ethyl ester hydrochloride serves as a highly functionalized, critical intermediate. Accurate structural verification of this compound via Fourier Transform Infrared (FTIR) spectroscopy is essential for quality control.
However, characterizing amine hydrochlorides presents unique physical chemistry challenges. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional Transmission KBr Pellet method, demonstrating why ATR is the scientifically superior choice for this specific hygroscopic salt.
The Mechanistic Challenge: Why Matrix Selection Matters
4-amino-4-methylpentanoic acid ethyl ester hydrochloride contains three critical IR-active functional groups: an ester carbonyl, a gem-dimethyl aliphatic chain, and a primary amine hydrochloride (
−NH3+Cl−
).
When analysts attempt to characterize this compound using the legacy Potassium Bromide (KBr) pellet method, two severe mechanistic failures typically occur:
Solid-State Ion Exchange: Under the intense mechanical pressure of a hydraulic press (~10 tons), the activation energy for solid-state reactions plummets. The chloride ion of the API swaps with the bromide ion from the vast KBr matrix (
R−NH3+Cl−+KBr→R−NH3+Br−+KCl
). Because the hydrogen-bonding strength of chloride differs from bromide, the N-H stretching and bending frequencies shift unpredictably, destroying the compound's true spectral fingerprint.
Hygroscopic Interference: Both the amine hydrochloride salt and the KBr matrix are highly hygroscopic. Moisture uptake during sample grinding results in a massive, broad O-H stretching band (~3400 cm⁻¹) that completely eclipses the critical
−NH3+
stretching region ().
By contrast, ATR-FTIR analyzes the sample in its native state using an evanescent wave, requiring zero matrix dilution and zero pressure-induced chemical alteration ().
Workflow & Failure Mechanism Analysis
Workflow comparison demonstrating how KBr pelleting induces ion exchange in HCl salts.
Quantitative Data Presentation: Spectral Fingerprint Comparison
The following table summarizes the expected spectral data for 4-amino-4-methylpentanoic acid ethyl ester hydrochloride and compares the signal integrity between the two methodologies.
Functional Group
Expected Wavenumber (cm⁻¹)
ATR-FTIR Performance (Native State)
KBr Pellet Performance (Matrix Altered)
Ester C=O Stretch
~1735
Sharp, distinct peak at 1735 cm⁻¹.
Broadened; potential shift due to moisture-induced hydrogen bonding.
-NH₃⁺ Stretching
3200 – 2600
Resolved, broad multi-band structure characteristic of amine salts.
Completely obscured by massive O-H stretch (~3400 cm⁻¹) from wet KBr.
-NH₃⁺ Bending
1600 – 1500
Sharp, stable peaks representing the intact chloride salt.
Split or shifted peaks due to Cl⁻/Br⁻ solid-state ion exchange.
gem-Dimethyl C-H Bend
~1380 & 1365
Clear doublet reflecting the
−C(CH3)2−
structural motif.
Clear doublet (Aliphatic chains are unaffected by ion exchange).
Ester C-O Stretch
1200 – 1150
Strong, sharp peak.
Strong, sharp peak.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in validation checkpoints.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR) — Recommended
Because the evanescent wave only penetrates 1–2 micrometers into the sample, extreme surface cleanliness is the primary variable controlling data quality.
System Validation (Blank Check): Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Collect a background single-beam spectrum (air). Self-Validation Check: Verify the baseline is completely flat (noise < 0.01% T) and free of C-H stretching artifacts (~2920 cm⁻¹) to ensure no residual finger oils or previous samples remain.
Sample Application: Deposit ~2–5 mg of 4-amino-4-methylpentanoic acid ethyl ester hydrochloride directly onto the center of the diamond crystal.
Pressure Application: Lower the ATR pressure anvil until the built-in clutch slips. Causality: This guarantees consistent optical contact across samples without applying enough kinetic energy to induce solid-state degradation.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16–32 scans).
Post-Run Validation: Wipe the crystal clean and run a rapid background check to confirm complete sample removal before the next run.
Protocol 2: Transmission KBr Pellet — Not Recommended for HCl Salts
If ATR is unavailable, the KBr method must be executed with strict environmental controls to mitigate ion exchange and moisture uptake.
Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for >24 hours. Store in a desiccator.
Sample Grinding: In an agate mortar, gently mix ~1–2 mg of the API intermediate with ~100 mg of the dried KBr. Causality: Do not over-grind. Excessive mechanical energy and friction accelerate the Cl⁻/Br⁻ solid-state ion exchange.
Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.
Self-Validation (Visual & Spectral): Visually inspect the pellet; it must be completely transparent. Run a blank KBr pellet first. If the blank shows an O-H transmission dip below 90% at 3400 cm⁻¹, the matrix is too wet and the sample spectrum will be compromised.
Data Acquisition: Place the transparent pellet in the transmission holder and scan (4000–400 cm⁻¹).
References
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy." Specac Application Guides. Available at:[Link]
Chemistry LibreTexts. "4.2: IR Spectroscopy." Physical Methods in Chemistry and Nano Science. Available at:[Link]
Validation
A Comparative Guide to Purity Determination of 4-amino-4-methylpentanoic Acid Ethyl Ester HCl by LC-MS
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 4-amino-4-methylpentanoic acid ethyl ester hydrochloride, establishing a robust analytical methodology for purity determination is a critical step. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the comprehensive purity assessment of this compound. As a senior application scientist, my focus is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy approach.
The Central Role of Purity Analysis
4-amino-4-methylpentanoic acid ethyl ester HCl, a substituted amino acid ester, holds potential as a building block in medicinal chemistry. Its purity directly impacts the outcome of subsequent synthetic steps and the pharmacological profile of any resulting drug candidate. Impurities can arise from the synthesis process, degradation, or storage and may include starting materials, by-products, and stereoisomers. Regulatory bodies mandate rigorous impurity profiling, making the choice of analytical technique a pivotal decision in the drug development pipeline.
LC-MS: The Vanguard of Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile tool for the separation, identification, and quantification of impurities in pharmaceutical compounds. Its high sensitivity and selectivity make it particularly well-suited for detecting trace-level impurities.
The Rationale for LC-MS
The choice of LC-MS for analyzing 4-amino-4-methylpentanoic acid ethyl ester HCl is underpinned by several key advantages:
Specificity: The combination of chromatographic separation based on polarity and mass spectrometric detection based on the mass-to-charge ratio (m/z) provides exceptional specificity.
Sensitivity: LC-MS can detect and quantify impurities at levels far below what is achievable with many other techniques, which is crucial for meeting stringent regulatory requirements.
Structural Information: Mass spectrometry provides valuable information about the molecular weight of impurities and, through fragmentation analysis (MS/MS), can help in their structural elucidation.
Versatility: LC-MS methods can be adapted to a wide range of analytes with varying polarities and molecular weights.
The workflow for LC-MS analysis is a multi-step process designed for accuracy and reproducibility.
Figure 1: A typical workflow for the purity determination of a pharmaceutical compound using LC-MS.
Proposed LC-MS Methodology
Based on the analysis of structurally similar compounds like gabapentin and aminocaproic acid esters, a robust reversed-phase LC-MS method is proposed for 4-amino-4-methylpentanoic acid ethyl ester HCl.[1][2][3][4][5][6][7]
Experimental Protocol:
Sample Preparation:
Accurately weigh approximately 10 mg of the 4-amino-4-methylpentanoic acid ethyl ester HCl sample.
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of 100 µg/mL with the same solvent.
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions:
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating compounds of moderate polarity.
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation of the analyte, enhancing its retention and ionization efficiency.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
0-5 min: 5% B
5-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure reproducible retention times.
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for amines, as they readily accept a proton.
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) mass analyzer can be used. A TOF analyzer provides high mass accuracy, aiding in the elemental composition determination of impurities.
Scan Range: m/z 50-500 to cover the expected mass of the parent compound and potential impurities.
Capillary Voltage: 3.5 kV.
Gas Temperature: 325 °C.
Gas Flow: 10 L/min.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure the same attribute using a different principle. This provides a more complete picture of the sample's purity.
Figure 2: Comparison of key features of different analytical techniques for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[8][9][10] For 4-amino-4-methylpentanoic acid ethyl ester HCl, which is a salt and has polar functional groups, derivatization is necessary to increase its volatility and thermal stability.[8][10]
Advantages over LC-MS:
Superior resolution for volatile impurities.
Well-established libraries for compound identification.
Disadvantages:
Requires a derivatization step, which can introduce variability and potential side reactions.
Not suitable for non-volatile or thermally labile impurities.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[11][12][13][14][15] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Advantages over LC-MS:
Provides absolute quantification.
Does not require a chemically identical reference standard for the analyte.
Offers rich structural information about the main component and impurities.
Disadvantages:
Lower sensitivity compared to LC-MS.
Can be less effective for complex mixtures with overlapping signals.
For chiral molecules like 4-amino-4-methylpentanoic acid ethyl ester HCl, determining the enantiomeric purity is crucial, as different enantiomers can have distinct pharmacological activities and toxicities. Chiral HPLC is the gold standard for this purpose.[16][17][18][19][20]
Advantages over standard LC-MS:
Specifically designed to separate enantiomers.
Disadvantages:
Requires specialized and often expensive chiral stationary phases (CSPs).
Method development can be more complex.
Data Presentation and Comparison
A comprehensive purity analysis should integrate data from these orthogonal techniques. The results can be summarized for a clear comparison.
Analytical Technique
Parameter Measured
Strengths
Limitations
Applicability to 4-amino-4-methylpentanoic acid ethyl ester HCl
LC-MS
Chemical Purity, Impurity Profile
High sensitivity and specificity, provides molecular weight information.
Relative quantification without a reference standard for each impurity.
Primary method for detecting and identifying a broad range of impurities.
GC-MS
Volatile Impurities
Excellent for small, volatile organic impurities.
Requires derivatization, not suitable for non-volatile impurities.
Complementary method for identifying residual solvents and volatile by-products.
qNMR
Absolute Purity
Absolute quantification without analyte-specific standards, structural information.
Lower sensitivity, potential for signal overlap.
Orthogonal method for an independent and accurate measure of the main component's purity.
Chiral HPLC
Enantiomeric Purity
Direct separation of enantiomers.
Requires specific chiral columns, may not separate other impurities.
Essential method to determine the enantiomeric excess of the desired stereoisomer.
Conclusion and Recommendations
For a comprehensive and reliable purity determination of 4-amino-4-methylpentanoic acid ethyl ester HCl, a multi-faceted approach is recommended.
Primary Analysis with LC-MS: Utilize the proposed LC-MS method as the primary tool for impurity profiling. This will provide a detailed picture of the number and relative abundance of impurities.
Orthogonal Confirmation with qNMR: Employ qNMR to obtain an absolute purity value for the bulk material. This serves as an excellent cross-validation for the LC-MS results.
Specific Analysis for Volatiles with GC-MS: If volatile impurities from the synthesis (e.g., residual solvents) are a concern, a GC-MS analysis should be performed.
Crucial Enantiomeric Purity by Chiral HPLC: Given the chiral nature of the molecule, Chiral HPLC is indispensable for determining the enantiomeric purity, a critical quality attribute.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a robust and defensible purity profile for 4-amino-4-methylpentanoic acid ethyl ester HCl, ensuring the quality and safety of this promising pharmaceutical building block.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(4), 209-220. [Link]
ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(48), 30209-30221. [Link]
Vera, M. H., et al. (1997). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 20(13), 2095-2108. [Link]
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
Analyses of amino acids, Enantiomeric purity. Chromatographic analyses. [Link]
Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences, 24(17), 13473. [Link]
Sevastyanov, O., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 9(1), 1-11. [Link]
Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]
Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMA, LV(2), 213-222. [Link]
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A Senior Application Scientist's Guide to Handling 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride. As a Senior Application S...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. Adherence to these procedures is paramount for personal safety and environmental stewardship.
While a specific Safety Data Sheet (SDS) for 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride was not available, the following guidance is based on the known hazards of structurally similar aminocarboxylic acid esters and hydrochloride salts. The principles of chemical causality suggest that this compound will share similar hazard profiles, including potential for skin, eye, and respiratory irritation.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride is anticipated to present the following hazards:
Skin Irritation: Direct contact may cause redness, itching, and irritation.[1]
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage if not promptly addressed.[1][2]
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[3]
Harmful if Swallowed: Ingestion may be harmful.[3][4]
The hydrochloride salt form suggests the material is a solid, likely a crystalline powder. This physical state necessitates careful handling to avoid the generation of airborne dust.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride.
Operation/Scale
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Small-Scale Laboratory Use (mg to g)
Tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[5]
Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[5]
Clean the spill area with a damp cloth, ensuring no residue remains.[5]
For larger spills, evacuate the area and follow your institution's emergency procedures.[5]
Post-Handling:
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]
Remove and properly dispose of or decontaminate PPE.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[5]
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
Container Management:
Use a compatible, sealable container for waste collection.
Keep the waste container closed except when adding waste.
Final Disposal:
Dispose of the chemical waste through your institution's hazardous waste management program.
Never dispose of this chemical down the drain or in the regular trash.[9]
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact:
Immediately remove contaminated clothing.
Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3]
Seek medical attention if irritation persists.
Eye Contact:
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3]
Remove contact lenses if present and easy to do.[2]
By adhering to these guidelines, you can handle 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride with a high degree of safety, protecting yourself, your colleagues, and the environment.